1-(Bromomethyl)-4-isothiocyanatobenzene
Description
The exact mass of the compound 4-(Bromomethyl)phenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Bromomethyl)-4-isothiocyanatobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-isothiocyanatobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQGUALFBVTBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278359 | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-32-4 | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene
Introduction
1-(Bromomethyl)-4-isothiocyanatobenzene is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its utility lies in its dual reactivity: the bromomethyl group serves as an electrophilic site for alkylation, while the isothiocyanate group is a versatile handle for forming thiourea linkages with primary and secondary amines. This unique combination makes it a valuable heterobifunctional linker for conjugating molecules, preparing fluorescent labels, and as a building block in the synthesis of more complex bioactive compounds.[1] Isothiocyanates, as a class, are known for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties, further underscoring the importance of synthetic routes to novel isothiocyanate-containing molecules.[2]
This technical guide provides a comprehensive overview of the synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene, designed for researchers, scientists, and drug development professionals. It will delve into the strategic considerations for its synthesis, provide a detailed, field-proven experimental protocol, and cover essential aspects of purification, characterization, and safety.
Synthetic Strategy: A Two-Step Approach
The most logical and efficient synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene involves a two-step process starting from a readily available precursor. The core strategy is to first establish the isothiocyanate functionality on the aromatic ring and then introduce the bromomethyl group, or vice-versa. A plausible and efficient synthetic route commences with 4-isothiocyanatotoluene, which is then subjected to radical bromination.
An alternative, though potentially more complex, route would involve starting with 4-aminobenzyl alcohol. This would necessitate the conversion of the primary amine to the isothiocyanate, followed by the conversion of the benzyl alcohol to a benzyl bromide. The former transformation can be achieved using reagents like thiophosgene, while the latter can be accomplished with a suitable brominating agent.
This guide will focus on the first, more direct approach, starting from 4-isothiocyanatotoluene.
Reaction Mechanism
The synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene from 4-isothiocyanatotoluene proceeds via a free radical chain mechanism for the benzylic bromination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates two radicals.
-
Propagation:
-
The initiator radical abstracts a hydrogen atom from N-bromosuccinimide (NBS), generating a bromine radical.
-
The bromine radical then abstracts a benzylic hydrogen from 4-isothiocyanatotoluene, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr).
-
The benzyl radical reacts with a molecule of NBS to yield the desired product, 1-(Bromomethyl)-4-isothiocyanatobenzene, and a succinimidyl radical.
-
The succinimidyl radical reacts with HBr to regenerate the bromine radical, which can then continue the chain reaction.
-
-
Termination: The chain reaction is terminated by the combination of any two radicals.
Caption: Free radical bromination of 4-isothiocyanatotoluene.
Experimental Protocol
This protocol is based on established procedures for the benzylic bromination of toluene derivatives.[3]
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |
| 4-Isothiocyanatotoluene | C₈H₇NS | 149.21 | 1.0 eq | Commercially available |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 eq | Recrystallize from water if necessary |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.02 eq | Handle with care, potent radical initiator |
| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | Anhydrous | Use in a well-ventilated fume hood |
| Acetone | C₃H₆O | 58.08 | Anhydrous | For workup |
| Potassium Thiocyanate (KSCN) | KSCN | 97.18 | 1.2 eq | Dry in an oven before use |
Step-by-Step Procedure
Step 1: Synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isothiocyanatotoluene (1.0 eq) and anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.
-
Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Step 2: Purification
-
Column Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(Bromomethyl)-4-isothiocyanatobenzene.
Characterization
The identity and purity of the synthesized 1-(Bromomethyl)-4-isothiocyanatobenzene should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplet), singlet for the -CH₂Br protons. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the benzylic carbon, and the isothiocyanate carbon. |
| IR Spectroscopy | Characteristic sharp peak for the isothiocyanate (-N=C=S) group around 2100 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (228.11 g/mol ).[1][4][5] |
Safety and Handling
1-(Bromomethyl)-4-isothiocyanatobenzene and the reagents used in its synthesis are hazardous and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[6][7]
-
1-(Bromomethyl)-4-isothiocyanatobenzene: Based on data for analogous compounds, it is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin and eye irritation.[5][8]
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): A potent radical initiator that can decompose violently upon heating. Store in a cool place away from heat sources.
-
Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. Use with extreme caution in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
Sources
- 1. adipogen.com [adipogen.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 1-(bromomethyl)-4-isothiocyanatobenzene (C8H6BrNS) [pubchemlite.lcsb.uni.lu]
- 5. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 1-(Bromomethyl)-4-isothiocyanatobenzene
A Bifunctional Electrophilic Linker for Precision Bioconjugation and Drug Discovery[1]
Executive Summary
1-(Bromomethyl)-4-isothiocyanatobenzene (CAS: 155863-32-4), also known as 4-isothiocyanatobenzyl bromide, is a high-value hetero-bifunctional crosslinker.[1][2] Unlike homobifunctional reagents (e.g., glutaraldehyde), this molecule possesses two distinct electrophilic "warheads" with orthogonal reactivity profiles: a benzyl bromide (alkylating agent) and an isothiocyanate (acylating-like agent).[1]
This dual nature allows for the controlled, stepwise construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), fluorescent probes, and covalent inhibitors. This guide details the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this reagent, ensuring high reproducibility and safety.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Common Aliases | 4-(Bromomethyl)phenyl isothiocyanate; 4-Isothiocyanatobenzyl bromide | CRITICAL: Do not confuse with 4-Bromophenyl isothiocyanate (CAS 1985-12-2), which lacks the methyl group.[1][2] |
| CAS Number | 155863-32-4 | Verified for the bromomethyl variant.[1][2] |
| Molecular Formula | C₈H₆BrNS | |
| Molecular Weight | 228.11 g/mol | |
| Appearance | White to light beige crystalline solid | Darkens upon oxidation/moisture exposure.[1] |
| Solubility | DCM, Chloroform, Toluene, THF | Hydrolyzes in water/alcohols over time. |
| Melting Point | 58–62 °C | Sharp range indicates high purity.[1] |
| Storage | -20 °C, Desiccated, Inert Gas | Moisture sensitive; lachrymator. |
Mechanistic Reactivity & Selectivity
The utility of this compound lies in the kinetic orthogonality of its two functional groups.[1] Understanding the reactivity hierarchy is essential for designing self-validating protocols.[1]
The Reactivity Hierarchy
-
Benzyl Bromide (-CH₂Br): A soft electrophile prone to S_N2 reactions.[1]
-
Isothiocyanate (-NCS): A hard(er) electrophile reacting via addition.[1]
Strategic Workflow
To avoid polymerization or uncontrolled crosslinking, reactions are typically sequenced:
-
Route A (Amine First): React -NCS with an amine (R-NH₂) at pH 8.[1]5. The -CH₂Br remains intact if no thiols are present.[1]
-
Route B (Thiol First): React -CH₂Br with a thiol (R-SH) at pH 7.[1]0. The -NCS is relatively slow to react with thiols (forming reversible dithiocarbamates) compared to the irreversible alkylation by the bromide.[1]
Visualization: Reactivity Pathways
Caption: Dual-electrophile reactivity map showing orthogonal pathways for amine (via isothiocyanate) and thiol/pyridine (via benzyl bromide) conjugation.
Synthetic Routes & Purification[5]
While commercially available, in-house synthesis may be required for isotope labeling or derivative generation.[1]
Preferred Synthetic Route
Precursor: p-Tolyl isothiocyanate.[1] Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst), CCl₄ or Benzotrifluoride.[1]
Protocol Logic:
-
Radical Bromination: The isothiocyanate group is relatively stable under radical conditions, allowing selective bromination of the benzylic methyl group.[1]
-
Solvent Choice: CCl₄ is traditional but toxic; Benzotrifluoride is a greener, high-boiling alternative that supports radical mechanisms.[1]
Purification Strategy
-
Avoid: Silica gel chromatography with methanol or primary amines (will react with -NCS).[1]
-
Recommended: Recrystallization from anhydrous hexane/toluene mixtures.[1]
-
QC Check: 1H NMR (CDCl₃) must show a singlet at ~4.5 ppm (CH₂Br) and aromatic signals.[1] IR should show a strong, broad stretch at ~2100 cm⁻¹ (-NCS).[1]
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This reagent serves as a "warhead installer."[1] A non-covalent binder containing a pyridine or secondary amine can be reacted with the benzyl bromide end.[1] The resulting molecule now displays a reactive isothiocyanate, capable of covalently modifying a cysteine or lysine near the binding pocket of the target protein (Targeted Covalent Inhibition).
Fluorescent Labeling Workflow
A common application is the "Quaternization-Ligation" strategy.[1]
-
Step 1: React a non-fluorescent pyridine-based precursor with the benzyl bromide group.[1] This creates a cationic, often fluorescent, pyridinium core.
-
Step 2: Use the pendant isothiocyanate to label a protein or antibody.[1]
Experimental Workflow Diagram
Caption: Step-wise conjugation workflow. Step 1 utilizes the benzyl bromide; Step 2 utilizes the isothiocyanate.
Detailed Experimental Protocols
Protocol: Synthesis of a Pyridinium-Isothiocyanate Linker
Use this protocol to attach the linker to a drug fragment containing a pyridine ring.[1]
Materials:
-
1-(Bromomethyl)-4-isothiocyanatobenzene (1.0 eq)[1]
-
Target Pyridine Compound (0.9 eq)[1]
-
Solvent: Anhydrous Toluene (or Acetonitrile if solubility is poor)[1]
-
Atmosphere: Dry Nitrogen/Argon
Procedure:
-
Dissolution: Dissolve 1-(Bromomethyl)-4-isothiocyanatobenzene in toluene (0.1 M concentration).
-
Addition: Add the pyridine compound dropwise.
-
Incubation: Heat to 60–80 °C for 4–12 hours. Note: The reaction is driven by the precipitation of the pyridinium bromide salt.
-
Isolation: Cool to room temperature. Filter the precipitate.[1]
-
Wash: Wash the solid 3x with cold anhydrous ether to remove unreacted bromide.[1]
-
Validation: Check purity via HPLC (monitor UV absorbance of the NCS group).
Protocol: Protein Crosslinking
Use this protocol to link a thiol-containing peptide to a lysine-rich protein.[1]
-
Step A (Thiol Reaction):
-
Step B (Amine Reaction):
Safety & Handling (MSDS Highlights)
-
Lachrymator: The benzyl bromide moiety is a potent tear gas agent.[1] Always handle in a functioning fume hood.[1]
-
Corrosive: Causes severe skin burns and eye damage.[1] Wear nitrile gloves (double gloving recommended) and safety goggles.[1]
-
Moisture Sensitive: The isothiocyanate group hydrolyzes to an amine over time, which can then self-react with the bromide.[1] Store in a sealed container with desiccant.
-
Disposal: Quench excess reagent with an amine-based solution (e.g., Tris buffer or Ethanolamine) before disposal into halogenated waste.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 1-(Bromomethyl)-4-isothiocyanatobenzene.[1][2] Retrieved from [Link]
-
Organic Chemistry Portal. (2013).[1] Synthesis of Isothiocyanates. Retrieved from [Link]
Sources
Mechanism of Action of Isothiocyanate Compounds: A Technical Guide
Executive Summary
Isothiocyanates (ITCs) represent a class of phytochemicals characterized by the highly electrophilic –N=C=S pharmacophore.[1] While historically recognized for their abundance in the Brassicaceae family, their utility in drug development stems from their capacity to covalently modify specific cysteine residues on stress-sensing proteins. This guide dissects the molecular mechanics of ITCs, moving beyond general antioxidant claims to the precise alkylation of Keap1, the inhibition of HDACs via metabolite mimicry, and the suppression of NF-κB nuclear translocation. It serves as a blueprint for researchers investigating these compounds as chemopreventive or therapeutic agents.
Chemical Biology of the ITC Pharmacophore
The biological activity of isothiocyanates is dictated by the central carbon atom of the –N=C=S group.[1] This carbon is electron-deficient (electrophilic) and highly reactive toward sulfur-centered nucleophiles (thiols) via a reversible Michael-type addition reaction .
The Electrophilic Trigger
Unlike non-specific alkylating agents, ITCs exhibit a degree of "soft" electrophilicity, making them selective for thiolate anions (
Reaction Stoichiometry:
Critical Protein Targets
The efficacy of an ITC is often correlated with its lipophilicity and the steric hindrance around the –N=C=S group.
-
Keap1 (Kelch-like ECH-associated protein 1): The primary sensor. Cysteine residues C151, C273, and C288 are prime targets.
-
Tubulin: Disruption of microtubule polymerization via cysteine modification.
-
IKK
: Inhibition of the NF-κB pathway via modification of Cys-179.
Primary Mechanism: The Keap1-Nrf2-ARE Axis
The canonical pathway for ITC activity is the upregulation of Phase II detoxification enzymes through the Nrf2 transcription factor.[2][3][4]
Mechanism of Activation
-
Homeostasis: Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Keap1 homodimer, which functions as a substrate adaptor for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[5] This leads to the continuous ubiquitination and proteasomal degradation of Nrf2 (
min). -
Induction: ITCs enter the cell and covalently modify specific cysteine sensors (primarily C151 in the BTB domain and C273/C288 in the IVR domain) of Keap1.
-
Conformational Shift: This alkylation induces a conformational change in Keap1 that disrupts the proper alignment of Nrf2 with the E3 ligase, halting ubiquitination. Note: Keap1 does not release Nrf2; rather, "newly synthesized" Nrf2 bypasses the Keap1 trap and accumulates.
-
Translocation: Stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf (sMaf) proteins, and binds to the Antioxidant Response Element (ARE) sequences (5'-TGACNNNGC-3').
-
Transcription: Upregulation of genes encoding HO-1, NQO1, GSTs, and GCL.
Pathway Visualization
Figure 1: The molecular logic of the Keap1-Nrf2-ARE pathway activation by isothiocyanates.
Secondary Mechanisms: Epigenetics & Inflammation
While Nrf2 is the dominant pathway, ITCs like Sulforaphane (SFN) exhibit polypharmacology.
HDAC Inhibition (Epigenetic Modulation)
ITCs do not directly inhibit Histone Deacetylases (HDACs) in their native form. Instead, their mercapturic acid metabolites (specifically SFN-Cysteine and SFN-NAC ) structurally mimic the acetyl-lysine substrate of HDACs.
-
Mechanism: Competitive inhibition of the HDAC active site.[6][7]
-
Outcome: Global increase in histone acetylation (H3/H4), opening chromatin structure and allowing transcription of silenced tumor suppressor genes (e.g., p21/CDKN1A).
NF-κB Suppression
ITCs suppress chronic inflammation by intercepting the NF-κB pathway at multiple nodes:
-
IKK Inhibition: Direct interaction with Cys-179 of IKK
prevents the phosphorylation of I B . -
Result: I
B is not degraded, keeping the NF-κB (p65/p50) complex sequestered in the cytoplasm.
Pharmacokinetics & Metabolism (The Mercapturic Acid Pathway)
Understanding the metabolism of ITCs is critical for interpreting in vivo data, as the metabolites often retain biological activity.
Bioavailability: ITCs are rapidly absorbed via passive diffusion. Metabolism: They are metabolized exclusively via the Mercapturic Acid Pathway.
Figure 2: The Mercapturic Acid Pathway. Note the reversibility of the GSH conjugation, allowing intracellular release of free ITC.
Quantitative Analysis: Dietary Sources
For researchers designing dietary intervention studies, the choice of source material is critical due to vast differences in glucosinolate content.
| Vegetable Source | Primary Glucosinolate | Primary ITC | Approx.[8][9] ITC Yield (µmol/100g FW) | Bioavailability Notes |
| Watercress | Gluconasturtiim | Phenethyl ITC (PEITC) | 70 - 85 | Highest yield; PEITC is highly lipophilic. |
| Mustard Greens | Sinigrin | Allyl ITC (AITC) | 55 - 65 | High volatility; "Wasabi" effect. |
| Brussels Sprouts | Progoitrin/Sinigrin | Goitrin/AITC | 30 - 40 | Cooking significantly degrades myrosinase. |
| Broccoli Sprouts | Glucoraphanin | Sulforaphane (SFN) | 20 - 100 | Highly variable; sprouts contain 10-100x more than mature heads. |
| Mature Broccoli | Glucoraphanin | Sulforaphane (SFN) | 5 - 15 | Requires active myrosinase (avoid overcooking). |
Table 1: Comparative ITC yields.[10] Data aggregated from HPLC cyclocondensation assays.
Validated Experimental Protocol: Nrf2 Nuclear Translocation Assay
Objective: To quantitatively assess the activation of the Nrf2 pathway by measuring the nuclear accumulation of Nrf2 protein post-ITC treatment. Self-Validation: This protocol uses Lamin A/C (nuclear) and GAPDH/Tubulin (cytosolic) markers to verify successful fractionation.
Reagents & Buffers[11]
-
Hypotonic Lysis Buffer (Cytosolic): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 1x Protease Inhibitor Cocktail.
-
Nuclear Extraction Buffer: 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1x Protease Inhibitor Cocktail.
-
Non-Ionic Detergent: 10% NP-40.
Step-by-Step Workflow
-
Cell Treatment:
-
Seed cells (e.g., HepG2, MCF-7) at
cells/dish. -
Treat with ITC (e.g., 5-10 µM Sulforaphane) for 1 to 4 hours . (Note: Nrf2 accumulation is an early event; 24h is too late).
-
Include a Vehicle Control (DMSO < 0.1%).
-
-
Harvest & Fractionation:
-
Wash cells 2x with ice-cold PBS. Scrape into 1.5 mL tubes.
-
Centrifuge (1000 x g, 5 min) to pellet cells.
-
Resuspend pellet in Hypotonic Lysis Buffer (400 µL). Incubate on ice for 15 min (swelling).
-
Add NP-40 (to final 0.6%) and vortex vigorously for 10 sec (lysis of plasma membrane only).
-
Centrifuge at 12,000 x g for 30 sec .
-
Supernatant = Cytosolic Fraction . Transfer to fresh tube.
-
-
Nuclear Extraction:
-
The remaining pellet contains nuclei. Wash once with Hypotonic Buffer (no detergent) to reduce cytosolic contamination.
-
Resuspend pellet in Nuclear Extraction Buffer (50-100 µL).
-
Vortex vigorously for 15 sec every 10 min for a total of 40 min on ice.
-
Centrifuge at maximum speed (16,000 x g) for 10 min .
-
Supernatant = Nuclear Fraction .
-
-
Western Blot Analysis:
-
Load equal protein amounts (BCA assay).
-
Primary Antibodies: Anti-Nrf2 (1:1000).[11]
-
Loading Controls (Crucial for Validation):
-
Anti-Lamin A/C: Must be present in Nuclear, absent in Cytosolic.
-
Anti-GAPDH: Must be present in Cytosolic, absent in Nuclear.
-
-
-
Data Interpretation:
-
A successful ITC induction is defined by a
-fold increase in Nuclear Nrf2 intensity relative to Vehicle Control, with clean fractionation controls.
-
References
-
Mechanisms of Nrf2/Keap1-dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. PubMed Central.Link
-
Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. Journal of Nutritional Biochemistry.[3]Link
-
Modification of Keap1 Cysteine Residues by Sulforaphane. ACS Chemical Biology.Link
-
Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates. Nutrition Reviews.Link
-
Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. International Journal of Molecular Medicine.Link
-
Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States. Journal of Functional Foods.Link
-
Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews.Link
Sources
- 1. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Nrf2/Keap1-dependent phase II cytoprotective and detoxifying gene expression and potential cellular targets of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. researchgate.net [researchgate.net]
The Dual-Action Potential of 1-(Bromomethyl)-4-isothiocyanatobenzene: A Technical Guide for Researchers
For correspondence:
Abstract
This technical guide provides an in-depth analysis of 1-(Bromomethyl)-4-isothiocyanatobenzene, a heterobifunctional crosslinking agent of significant interest in chemical biology and drug development. We will explore its fundamental chemical and physical properties, outline a plausible synthetic route, and delve into the mechanistic details of its reactivity. The guide will further highlight its applications as a versatile tool for bioconjugation, particularly in protein labeling and the construction of antibody-drug conjugates (ADCs). Detailed experimental protocols and workflow visualizations are provided to equip researchers with the practical knowledge required for the effective utilization of this compound.
Introduction: The Power of Bifunctionality
In the intricate landscape of molecular biology and therapeutic development, the ability to selectively and stably link different molecular entities is paramount. Bifunctional crosslinkers, possessing two distinct reactive moieties, are indispensable tools for achieving this. 1-(Bromomethyl)-4-isothiocyanatobenzene stands out in this class due to its unique combination of an electrophilic isothiocyanate group and a reactive bromomethyl group. This duality allows for a sequential or orthogonal conjugation strategy, enabling the precise tethering of biomolecules to other molecules of interest, such as therapeutic agents or reporter tags. This guide will serve as a comprehensive resource for researchers seeking to harness the potential of this versatile crosslinker.
Core Properties of 1-(Bromomethyl)-4-isothiocyanatobenzene
A thorough understanding of the physicochemical properties of a reagent is the foundation of its successful application. The key properties of 1-(Bromomethyl)-4-isothiocyanatobenzene are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₆BrNS | [1] |
| Molecular Weight | 228.1 g/mol | [1] |
| Appearance | White to light brown solid | |
| Solubility | Soluble in toluene and chloroform | |
| CAS Number | 155863-32-4 | [1] |
| Synonyms | 4-(Bromomethyl)phenyl isothiocyanate, 4-Isothiocyanatobenzyl bromide | [1] |
Stability and Storage: 1-(Bromomethyl)-4-isothiocyanatobenzene is reported to be stable for at least two years when stored at -20°C and protected from light and moisture.
Synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene: A Plausible Two-Step Approach
Step 1: Conversion of 4-Methylaniline to 4-Methylphenyl Isothiocyanate
The initial step involves the conversion of the primary amine group of 4-methylaniline into an isothiocyanate. A common and effective method for this transformation is the reaction with thiophosgene or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI). A general procedure using carbon disulfide and a desulfurating agent is also a viable option.[3]
Step 2: Radical Bromination of 4-Methylphenyl Isothiocyanate
The second step is a benzylic bromination of the methyl group on the aromatic ring. This is typically achieved through a radical substitution reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under photolytic or thermal conditions.[4][5]
A detailed, hypothetical experimental protocol for this synthesis is provided below.
Proposed Synthetic Protocol
Materials:
-
4-Methylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Tosyl chloride
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
Step 1: Synthesis of 4-Methylphenyl Isothiocyanate
-
In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
To the resulting dithiocarbamate salt solution, add tosyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methylphenyl isothiocyanate.
Step 2: Synthesis of 1-(Bromomethyl)-4-isothiocyanatobenzene
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve the 4-methylphenyl isothiocyanate (1 equivalent) from Step 1 in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.05 equivalents) to the solution.
-
Heat the mixture to reflux and irradiate with the lamp.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(Bromomethyl)-4-isothiocyanatobenzene.
Note: This protocol is a proposed route and requires optimization and validation in a laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
The Chemistry of Dual Reactivity: A Mechanistic Perspective
The utility of 1-(Bromomethyl)-4-isothiocyanatobenzene as a crosslinker stems from the distinct reactivity of its two functional groups. Understanding the underlying mechanisms is crucial for designing effective bioconjugation strategies.
The Isothiocyanate Moiety: A Target for Nucleophilic Amines
The isothiocyanate group (-N=C=S) is a potent electrophile that readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction, a nucleophilic addition, proceeds under mild conditions (typically at a slightly alkaline pH of 8.0-9.0) to form a stable thiourea linkage.[6]
The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final thiourea conjugate.
Caption: Nucleophilic addition of a primary amine to an isothiocyanate to form a stable thiourea bond.
The Bromomethyl Group: An Alkylating Agent for Nucleophiles
The bromomethyl group (-CH₂Br) is a benzylic halide, making it a good substrate for nucleophilic substitution reactions (Sₙ2). The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state. This moiety can react with a variety of nucleophiles, including thiols (from cysteine residues), imidazoles (from histidine residues), and thioethers (from methionine residues) in proteins.
The Sₙ2 mechanism involves a one-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion. This results in an inversion of stereochemistry at the carbon center.
Caption: Sₙ2 reaction of the bromomethyl group with a nucleophile, leading to alkylation.
Applications in Drug Development and Research
The unique reactivity profile of 1-(Bromomethyl)-4-isothiocyanatobenzene makes it a valuable tool in various research and drug development applications.
Protein Labeling and Bioconjugation
A primary application of this crosslinker is in the labeling of proteins with reporter molecules such as fluorescent dyes, biotin, or other tags for detection and analysis. The two-step reactivity allows for a controlled conjugation process. For instance, a molecule containing a primary amine can first be attached via the isothiocyanate group, followed by the conjugation of the resulting product to a protein through the bromomethyl group targeting a specific nucleophilic residue. This approach can be used in the development of diagnostic assays and in fundamental studies of protein function and localization.
Development of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a promising class of targeted cancer therapeutics.[7] They consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic drug, and a linker that connects the two. 1-(Bromomethyl)-4-isothiocyanatobenzene can serve as a component of the linker system in ADCs. Its isothiocyanate group can be used to attach the cytotoxic payload, while the bromomethyl group can react with nucleophilic residues on the antibody, such as engineered cysteines or lysines, to form a stable covalent bond.[8] The stability of the resulting linkage is a critical factor for the efficacy and safety of the ADC.[9]
Caption: A generalized workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a bifunctional linker.
Irreversible Inhibition of Protein Function
The reactive nature of the isothiocyanate and bromomethyl groups can also be exploited to irreversibly inhibit the function of specific proteins. For example, a molecule with affinity for a particular protein's binding site can be functionalized with 1-(Bromomethyl)-4-isothiocyanatobenzene. Upon binding, one of the reactive groups can form a covalent bond with a nearby nucleophilic residue, leading to irreversible blockade of the binding site. This approach has been used to design selective and potent inhibitors for various protein targets.[10]
Experimental Protocol: Protein Labeling with 1-(Bromomethyl)-4-isothiocyanatobenzene
This protocol provides a general procedure for labeling a protein with a small molecule containing a primary amine using 1-(Bromomethyl)-4-isothiocyanatobenzene as the crosslinker. This is a two-step process.
Step 1: Reaction of the Amine-Containing Molecule with the Isothiocyanate Group
Materials:
-
1-(Bromomethyl)-4-isothiocyanatobenzene
-
Amine-containing molecule (e.g., a fluorescent dye with an amine handle)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or another non-nucleophilic base
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add 1-(Bromomethyl)-4-isothiocyanatobenzene (1.1 equivalents) to the solution.
-
Add a small amount of triethylamine (0.1-0.5 equivalents) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the thiourea adduct.
-
The resulting solution containing the activated molecule can be used directly in the next step or purified if necessary.
Step 2: Conjugation of the Activated Molecule to the Target Protein
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
The activated molecule from Step 1
-
Desalting column or dialysis membrane for purification
Procedure:
-
Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris).
-
Adjust the pH of the protein solution to 8.0-9.0 for targeting lysine residues or to 7.0-7.5 for targeting cysteine residues.
-
Add the solution of the activated molecule from Step 1 to the protein solution. The molar ratio of the activated molecule to the protein will need to be optimized for the specific protein and desired degree of labeling (a starting point is a 10-20 fold molar excess).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Stop the reaction by adding a small molecule with a nucleophilic group (e.g., Tris buffer or β-mercaptoethanol) to quench any unreacted bromomethyl groups.
-
Remove the excess, unreacted labeling reagent by gel filtration (desalting column) or dialysis.
-
Characterize the resulting protein conjugate by methods such as UV-Vis spectroscopy (to determine the degree of labeling) and SDS-PAGE (to confirm conjugation).
Conclusion and Future Perspectives
1-(Bromomethyl)-4-isothiocyanatobenzene is a powerful and versatile heterobifunctional crosslinker with significant potential in various areas of scientific research and drug development. Its dual reactivity allows for controlled and efficient bioconjugation, enabling the creation of sophisticated molecular tools and targeted therapeutics. As our understanding of biological systems deepens, the demand for such precise chemical tools will undoubtedly grow. Future research may focus on developing derivatives of this linker with modified spacer arms to control the distance between conjugated molecules or with altered reactivity to achieve even greater selectivity in bioconjugation reactions. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and expand the applications of this valuable chemical entity.
References
-
Ronsisvalle, G., Prezzavento, O., Marrazzo, A., Vittorio, F., Massimino, M., Murari, G., & Spampinato, S. (2002). Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor. Journal of Medicinal Chemistry, 45(12), 2662–2665. [Link]
- BenchChem. (n.d.). Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide. Retrieved from a relevant BenchChem technical document.
- BenchChem. (n.d.). 1-Bromo-3-(isothiocyanatomethyl)benzene.
- Tumey, L. N., Charati, M., He, T., Sousa, E., Ma, D., Han, X., Clark, T., Casavant, F. L., Loganzo, F., & Barletta, F. (2016). 2-(Maleimidomethyl)-1,3-dioxanes (MD)
- Ronsisvalle, G., et al. (2002). op. cit.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Retrieved from the Thermo Fisher Scientific website.
- Thermo Fisher Scientific. (2018, May 3).
- PrepChem. (n.d.). Preparation of 4-bromobenzyl bromide.
- Google Patents. (n.d.). KR101088892B1 - Method for preparing 4-cyano benzyl bromide.
- Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. (2013).
- The medicinal chemistry evolution of antibody–drug conjug
- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from the Organic Chemistry Portal website.
- J&K Scientific. (2026, January 12). Core Strategies for Bioconjugation: Engineering the Future of Biomedicine.
- A review of conjugation technologies for antibody drug conjug
- Google Patents. (n.d.).
- Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl... (n.d.). RSC Publishing.
- Figshare. (n.d.).
- AbbVie. (2025, March 20).
- Pharmacologic Considerations in the Disposition of Antibodies and Antibody-Drug Conjugates in Preclinical Models and in P
- Google Patents. (n.d.). CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene.
- Chemodex. (n.d.). 4-(Bromomethyl)phenyl isothiocyanate.
- Dana Bioscience. (n.d.). 1-(Bromomethyl)-4-isothiocyanatobenzene 1g.
Sources
- 1. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reactivity of Isothiocyanates with Amines and Thiols
Mechanistic Foundations, Kinetic Selectivity, and Experimental Protocols
Executive Summary
The isothiocyanate (ITC) group (
This guide provides a rigorous technical analysis of ITC reactivity. Unlike simple electrophiles, ITCs exhibit a pH-dependent "selectivity switch" and distinct reversibility profiles—forming stable thioureas with amines but reversible dithiocarbamates with thiols. Understanding these nuances is critical for preventing off-target labeling in proteomics and designing effective covalent drugs.
Part 1: Mechanistic Foundations
The reactivity of the isothiocyanate group is driven by the electrophilicity of the central carbon atom.[1] Resonance structures reveal that the central carbon possesses significant partial positive character, making it a prime target for nucleophilic attack.
The Electrophilic Center
The ITC group resonates between forms where the nitrogen or sulfur bears a negative charge. However, the cumulative effect renders the central carbon highly electrophilic (
Reaction Pathways
-
Amine Pathway (Irreversible): Primary amines attack the central carbon to form a zwitterionic intermediate. Subsequent proton transfer (usually solvent-assisted) results in a stable, uncharged thiourea linkage. This bond is generally considered irreversible under physiological conditions.
-
Thiol Pathway (Reversible): Thiols attack the central carbon to form a dithiocarbamate . Crucially, this reaction is reversible. The dithiocarbamate can decompose back to the starting materials or transfer the ITC group to another thiol (transthiocarbamoylation).
Mechanistic Diagram (Graphviz)
Figure 1: Divergent reaction pathways of isothiocyanates. Note the reversibility loop in the thiol pathway, a critical feature for "soft" covalent drugs.
Part 2: Kinetic Selectivity & The pH Switch
The selectivity between amines and thiols is not intrinsic to the ITC group alone but is governed by the protonation state of the nucleophiles.
The pKa Influence[3]
-
Lysine (
-amine): pKa 10.5. At physiological pH (7.4), lysine is protonated ( ) and non-nucleophilic. -
Cysteine (Thiol): pKa
8.3 (can be lower in active sites). At pH 7.4, a small but significant fraction is deprotonated ( ) and highly nucleophilic. -
N-Terminus: pKa
7.6–8.0. More reactive than lysine at neutral pH.
Comparative Reactivity Data
| Parameter | Reaction with Amines (Lysine) | Reaction with Thiols (Cysteine) |
| Product | Thiourea | Dithiocarbamate |
| Bond Stability | High (Stable to hydrolysis) | Low (Reversible/Hydrolyzable) |
| Optimal pH | 9.0 – 9.8 | 6.5 – 8.0 |
| Kinetics | Slow at neutral pH; Fast at basic pH | Fast at neutral pH (Kinetic Product) |
| Reversibility | Irreversible | Reversible (Equilibrium driven) |
| Primary Application | Permanent Labeling (FITC, TRITC) | Reversible Inhibition (Sulforaphane) |
Expert Insight: To selectively label lysines, you must elevate the pH to >9.0. If you attempt conjugation at pH 7.0, you will predominantly modify cysteines (kinetically favored), but these modifications will be unstable and may "fall off" during purification or storage.
Part 3: Experimental Protocols
Protocol A: Stable Amine Bioconjugation (e.g., FITC Labeling)
Objective: Permanently label an antibody or protein at lysine residues.
Reagents:
-
Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0. (Avoid Tris or Glycine; they contain amines that compete).
-
ITC Reagent: Fluorescein Isothiocyanate (FITC) dissolved in anhydrous DMSO (10 mg/mL).
Workflow:
-
Buffer Exchange: Dialyze the protein into the Carbonate Buffer (pH 9.0). Ensure final concentration is >2 mg/mL.
-
Stoichiometry: Add FITC to protein at a 15:1 to 20:1 molar excess. Add dropwise while stirring.
-
Incubation: Incubate for 2 hours at room temperature in the dark. (Reaction slows significantly after 2 hours as FITC hydrolyzes).
-
Quenching (Optional): Add 50 mM Ethanolamine or Tris (pH 8.5) to quench unreacted ITC.
-
Purification: Remove excess dye via Size Exclusion Chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.
Self-Validation:
Calculate the Dye-to-Protein Ratio (DPR) using absorbance.
Protocol B: Reversible Thiol Engagement Assay
Objective: Assess the reactivity and reversibility of a covalent ITC inhibitor against a thiol target (e.g., GSH or a Cys-peptide).
Reagents:
-
Buffer: PBS, pH 7.4 (mimics physiological conditions).
-
Nucleophile: Reduced Glutathione (GSH) or specific Cys-peptide.
-
Internal Standard: Antipyrine (non-reactive).
Workflow (Graphviz):
Figure 2: Workflow for assessing Thiol-ITC reversibility. The "Dilution/Competition" step is critical to distinguish reversible dithiocarbamates from irreversible modifications.
Methodology:
-
Incubation: Mix ITC compound (50 µM) with GSH (500 µM) in PBS.
-
Monitoring: Inject onto HPLC at defined intervals. Monitor the disappearance of the parent ITC peak and the appearance of the ITC-GSH adduct.
-
Reversibility Check: After adduct formation (e.g., 1 hour), dilute the sample 1:100 into fresh buffer containing a scavenger (e.g., DTT). If the adduct peak disappears and the scavenger-adduct appears, the binding is reversible.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield (Amines) | pH too low (< 9.0) | Adjust buffer to Carbonate pH 9.0–9.8 to deprotonate lysines. |
| Precipitation | ITC hydrophobicity | Dissolve ITC in anhydrous DMSO/DMF before adding to aqueous buffer. Keep organic solvent < 10% final vol. |
| Loss of Label Over Time | Thiol conjugation | Reaction occurred at neutral pH, labeling cysteines (reversible). Use pH >9.0 to force stable thiourea formation. |
| Hydrolysis of ITC | Aqueous instability | Prepare ITC solutions immediately before use. Do not store aqueous stocks. |
References
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press.[3][4] (The definitive guide on bioconjugation protocols and chemistry).
-
Petri, L., et al. (2020).[5] "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances, 10, 14928-14936. (Detailed study on pH-dependent selectivity and dithiocarbamate stability).
-
Kensler, T. W., et al. (2011). "Modification of Keap1 Cysteine Residues by Sulforaphane." Chemical Research in Toxicology, 24(4), 518-527. (Authoritative paper on the reversibility of ITC-thiol adducts in drug design).
-
BenchChem. (2025). "Reaction mechanism of acetyl isothiocyanate with primary amines." (General mechanism and kinetic data).
-
Dufour, V., et al. (2012). "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[6] Chemical Communications. (Discusses the synthesis and decomposition of dithiocarbamates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgill.ca [mcgill.ca]
- 4. microdetection.cn [microdetection.cn]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 1-(Bromomethyl)-4-isothiocyanatobenzene: A Hetero-bifunctional Crosslinking Agent
Abstract
This technical guide provides an in-depth exploration of 1-(Bromomethyl)-4-isothiocyanatobenzene, a hetero-bifunctional chemical linker poised for significant applications across multiple research disciplines.[1] Possessing two distinct reactive moieties—an amine/thiol-reactive isothiocyanate and a nucleophile-reactive bromomethyl group—this reagent offers a powerful platform for the controlled, sequential conjugation of biomolecules.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core chemical principles, practical applications, and validated experimental protocols. We will delve into its use in protein crosslinking for studying protein-protein interactions, surface immobilization techniques, the synthesis of novel molecular probes, and its emerging role in constructing advanced drug delivery systems like antibody-drug conjugates (ADCs). By synthesizing field-proven insights with foundational chemical logic, this guide aims to unlock the full potential of this versatile molecular tool.
Core Principles: Understanding the Bifunctional Reactivity
1-(Bromomethyl)-4-isothiocyanatobenzene, also known as 4-Isothiocyanatobenzyl bromide, is distinguished by its hetero-bifunctional nature, meaning it possesses two different reactive groups at opposite ends of a rigid phenyl spacer.[1][2] This structural design is the key to its utility, allowing for directed, stepwise reactions that are not possible with homobifunctional linkers.[4]
Physicochemical Properties
A clear understanding of the reagent's properties is critical for its successful application, including proper storage and handling to ensure its stability and reactivity.[2]
| Property | Value | Source(s) |
| Synonyms | 4-(Bromomethyl)phenyl isothiocyanate, 4-Isothiocyanatobenzyl bromide | [1][2] |
| CAS Number | 155863-32-4 | [1][2] |
| Molecular Formula | C₈H₆BrNS | [1][5] |
| Molecular Weight | 228.11 g/mol | [1][6] |
| Appearance | White to light brown solid | [2] |
| Solubility | Toluene, Chloroform, DMSO | [2][7] |
| Long-Term Storage | -20°C, protect from light and moisture | [2] |
| Stability | Stable for at least 2 years when stored correctly | [2] |
The Dual Reactive Centers
The power of this linker lies in the orthogonal reactivity of its two functional groups. The isothiocyanate group and the bromomethyl group target different functional groups on biomolecules under distinct conditions, enabling precise control over the conjugation process.
-
Isothiocyanate (-N=C=S): The carbon atom of the isothiocyanate group is highly electrophilic and serves as a target for nucleophilic attack.[3] Its primary targets in biological systems are:
-
Primary Amines (-NH₂): It reacts efficiently with the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins to form a highly stable thiourea bond.[3][8] This reaction is most efficient under mild alkaline conditions (pH 8.0-9.5), which deprotonate the amine to increase its nucleophilicity.
-
Thiols (-SH): It can also react with the sulfhydryl groups of cysteine residues, particularly at a slightly acidic to neutral pH (pH 6.5-8.0), to form dithiocarbamate adducts.[3][7]
-
-
Bromomethyl (-CH₂Br): This functional group is a benzylic halide, making it an effective alkylating agent that reacts with a variety of nucleophiles via an Sₙ2 mechanism. Key targets include:
-
Thiols (-SH): The sulfhydryl group of cysteine is a strong nucleophile and reacts readily with the bromomethyl group to form a stable thioether bond.
-
Heterocyclic Nitrogens: The imidazole nitrogen of histidine and the pyridyl-nitrogen of engineered tags are also excellent targets for alkylation.[2]
-
Other Nucleophiles: While less reactive, amines (lysine) and carboxylates (aspartate, glutamate) can also be alkylated under specific conditions, though this often requires more forcing conditions than reaction with thiols.
-
Diagram 1: Dual reactivity of 1-(Bromomethyl)-4-isothiocyanatobenzene.
Core Application: Hetero-bifunctional Protein Crosslinking
The primary application of this reagent is to covalently link two different proteins, providing invaluable insights into protein-protein interactions, mapping interaction interfaces, and stabilizing protein complexes for structural analysis. The differential reactivity of the linker allows for a controlled, two-step process, which is vastly superior to one-step methods using homobifunctional reagents as it minimizes the formation of unwanted homodimers.[4][9]
Causality Behind the Two-Step Protocol
The logic of a two-step crosslinking strategy is to ensure specificity.
-
Step 1 (Activation): The first protein ("bait") is reacted with the linker under conditions that favor only one of the linker's functional groups. For 1-(Bromomethyl)-4-isothiocyanatobenzene, reacting the isothiocyanate with lysine residues at pH > 8.5 is a common and robust first step. The bromomethyl group generally remains unreactive under these conditions.
-
Purification: Excess, unreacted linker is removed. This is a critical self-validating step. Failure to remove free linker would result in non-specific crosslinking of the second protein in the next step.
-
Step 2 (Conjugation): The "activated" bait protein, now carrying the linker with a free bromomethyl group, is introduced to the second protein ("prey"). The reaction conditions are then adjusted (e.g., neutral pH) to facilitate the reaction of the bromomethyl group with nucleophilic residues (ideally cysteine or histidine) on the prey protein.
Diagram 2: Experimental workflow for two-step protein crosslinking.
Detailed Experimental Protocol: Two-Step Lysine-to-Cysteine Crosslinking
This protocol provides a general methodology. Optimization of molar ratios, incubation times, and buffer conditions is recommended for each specific protein pair.
Materials:
-
Protein A (contains accessible lysines) and Protein B (contains an accessible cysteine).
-
1-(Bromomethyl)-4-isothiocyanatobenzene (Linker).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Buffer A (Activation): 100 mM Sodium Carbonate buffer, pH 9.0.
-
Buffer B (Conjugation): 100 mM Phosphate-Buffered Saline (PBS) with 2 mM EDTA, pH 7.4.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein A in Buffer A to a final concentration of 1-5 mg/mL.
-
Dissolve Protein B in Buffer B to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the Linker in anhydrous DMSO immediately before use.
-
-
Step 1: Activation of Protein A:
-
Calculate the volume of Linker stock solution needed for a 10- to 20-fold molar excess relative to Protein A.
-
Slowly add the Linker stock solution to the Protein A solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]
-
Rationale: The alkaline pH ensures lysine amines are deprotonated and highly reactive towards the isothiocyanate, while the bromomethyl group remains largely inert.
-
-
Step 2: Purification of Activated Protein A:
-
Add Quenching Solution to a final concentration of 50 mM to quench any unreacted isothiocyanate groups. Incubate for 15 minutes.
-
Remove excess, unreacted Linker by passing the reaction mixture through a desalting column equilibrated with Buffer B. This buffer exchange also prepares the activated protein for the next step.
-
Rationale: This is a critical self-validating step. It ensures that Protein B will only react with linker that is already attached to Protein A.
-
-
Step 3: Conjugation to Protein B:
-
Immediately combine the purified, activated Protein A with Protein B at a 1:1 molar ratio.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Rationale: The neutral pH is optimal for the specific alkylation of the highly nucleophilic cysteine thiol group by the bromomethyl moiety.
-
-
Step 4: Analysis:
-
Analyze the reaction products using SDS-PAGE. A new, high-molecular-weight band corresponding to the Protein A-Protein B conjugate should be visible.
-
Confirm the identity of the crosslinked product by Western Blotting or Mass Spectrometry.
-
Application in Surface Immobilization and Probe Synthesis
Beyond linking two proteins in solution, 1-(Bromomethyl)-4-isothiocyanatobenzene is an excellent tool for tethering biomolecules to surfaces or for synthesizing custom chemical probes.
Covalent Immobilization of Proteins
Immobilizing proteins onto surfaces is fundamental for applications like ELISAs, biosensors, and affinity chromatography. This linker enables a stable, oriented immobilization.
Workflow:
-
Protein Activation: React the protein of interest with the linker via the isothiocyanate group, targeting lysine residues as described in the crosslinking protocol (Section 2.2, Step 1).
-
Purification: Remove excess linker using a desalting column.
-
Surface Coupling: Incubate the activated protein with a surface functionalized with nucleophiles (e.g., thiol- or amine-coated slides, beads, or sensor chips). The bromomethyl group will react with the surface nucleophiles, forming a stable covalent bond.
Synthesis of Custom Isothiocyanate Probes
The compound is described as a synthetic building block for preparing fluorescent labels and other probes.[2] The bromomethyl group can be reacted with a molecule of interest (e.g., a fluorophore, a biotin derivative, or a small molecule drug) that contains a suitable nucleophile, thereby creating a new, custom isothiocyanate-functionalized reagent.
Example Protocol: Synthesis of a Fluorescein-Isothiocyanate Probe
This reaction creates a custom fluorescent labeling reagent with a defined spacer arm.
-
Reaction Setup: Dissolve 5-(Aminomethyl)fluorescein (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMF.
-
Linker Addition: Add 1-(Bromomethyl)-4-isothiocyanatobenzene (1.1 eq) dropwise to the solution.
-
Incubation: Stir the reaction at room temperature for 12-18 hours under a nitrogen atmosphere, protected from light.
-
Purification: The resulting product, a new fluorescein molecule functionalized with an isothiocyanate group via the benzyl linker, can be purified using column chromatography or HPLC. This new probe can then be used to label proteins on lysine residues.
Diagram 3: Synthesis of a custom isothiocyanate probe.
Applications in Drug Discovery and Delivery
The unique properties of isothiocyanates and the utility of bifunctional linkers are converging in the field of drug development.
Linker for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker is a critical component. 1-(Bromomethyl)-4-isothiocyanatobenzene is a candidate for such applications. The isothiocyanate can be used to conjugate to lysines on the antibody, and the bromomethyl group can be used to attach a thiol-containing drug payload, creating a stable thioether linkage.
Diagram 4: Conceptual model of an ADC using the linker.
Functionalization of Nanoparticles for Drug Delivery
Isothiocyanate chemistry has been successfully used to functionalize mesoporous silica nanoparticles (MSNs) for drug delivery applications.[10] This linker could be used to attach targeting ligands (e.g., peptides, antibodies) to the surface of drug-loaded nanoparticles. The isothiocyanate would first be reacted with the nanoparticle surface (modified to be amine-reactive), and the bromomethyl group would then be used to couple the targeting moiety. This approach could enhance the delivery of therapeutic payloads to specific tissues or cells.[11]
Intrinsic Biological Activity
It is important to note that many isothiocyanates, particularly benzyl isothiocyanates, are not biologically inert. They are known to possess anticancer properties, including the ability to induce apoptosis, arrest the cell cycle, and inhibit enzymes like aldehyde dehydrogenase (ALDH).[11][12][13][14] Researchers using this linker should be aware that the linker itself, or its metabolites, could contribute to the overall biological effect, a factor that must be considered in the experimental design and data interpretation.
Practical Considerations and Handling
Safety: This compound is classified as a dangerous good for transport.[1] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] It may also cause allergy or asthma symptoms.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated chemical fume hood.
Managing Reactivity: The bromomethyl group is susceptible to unwanted side reactions.
-
Reaction with Solvents: Avoid nucleophilic solvents like water or alcohols during reactions involving the bromomethyl group, as they can lead to hydrolysis (forming an alcohol) or ether byproducts.[15]
-
Moisture and Light: The compound should be protected from moisture and light to prevent degradation.[2]
-
Purity: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions to maximize the stability and reactivity of the linker.
Conclusion
1-(Bromomethyl)-4-isothiocyanatobenzene is more than a simple chemical; it is a versatile molecular tool that provides researchers with precise control over the covalent modification and conjugation of complex biological molecules. Its hetero-bifunctional nature enables sophisticated, multi-step experimental designs that are crucial for advancing our understanding of protein interactions, developing novel diagnostics, and engineering next-generation therapeutic agents. By understanding the distinct reactivity of its isothiocyanate and bromomethyl groups and applying the robust protocols outlined in this guide, scientists can effectively harness its capabilities to address a wide range of research challenges in chemical biology, drug discovery, and materials science.
References
-
1-(bromomethyl)-4-isothiocyanatobenzene (C8H6BrNS). (n.d.). PubChem. [Link]
-
1-(Bromomethyl)-4-isothiocyanatobenzene 1g. (n.d.). Dana Bioscience. [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). National Library of Medicine. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). National Library of Medicine. [Link]
-
4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133. (n.d.). PubChem. [Link]
-
Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. (n.d.). Royal Society of Chemistry. [Link]
-
Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. (n.d.). National Library of Medicine. [Link]
-
Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. (n.d.). National Library of Medicine. [Link]
-
A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. (n.d.). ACS Publications. [Link]
-
4-Bromobenzylisothiocyanate | C8H6BrNS | CID 97620. (n.d.). PubChem. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). Royal Society of Chemistry. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). Royal Society of Chemistry. [Link]
-
Fabrication with Delineation of Benzyl Isothiocyanate Embedded Caseinate Nanovehicles for Enhanced Anticancer Activity Against Triple Negative Breast Cancer. (2023). ResearchGate. [Link]
-
Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024). Chemia. [Link]
-
16.10: Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (n.d.). MDPI. [Link]
-
Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment. (n.d.). MDPI. [Link]
-
Heterobifunctional Crosslinkers. (n.d.). Creative Biolabs. [Link]
-
Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. (2024). Bulgarian Chemical Communications. [Link]
-
Inhibitory effects of benzyl isothiocyanate on widespread mcr-1-harbouring IncX4 plasmid transfer. (2025). PubMed. [Link]
-
Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. (2019). MDPI. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. PubChemLite - 1-(bromomethyl)-4-isothiocyanatobenzene (C8H6BrNS) [pubchemlite.lcsb.uni.lu]
- 6. 4-Bromobenzylisothiocyanate | C8H6BrNS | CID 97620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Topic: Advanced Protein Labeling Using 1-(Bromomethyl)-4-isothiocyanatobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-4-isothiocyanatobenzene is a heterobifunctional crosslinking agent possessing two distinct reactive moieties: an isothiocyanate group and a bromomethyl group. This unique architecture enables covalent labeling of proteins through either a targeted sequential conjugation or a one-pot, multi-residue labeling strategy. This application note serves as a technical guide for researchers, providing a deep dive into the reaction mechanisms, strategic applications, and detailed, field-tested protocols for leveraging this versatile reagent in protein science and drug development.
Introduction: The Strategic Advantage of Heterobifunctionality
In the realm of bioconjugation, precision and control are paramount. Heterobifunctional crosslinkers offer a significant advantage over their homobifunctional counterparts by possessing two different reactive groups.[1][2][3][4][5] This design allows for directed, step-wise conjugations, minimizing the formation of undesirable homopolymers and enabling the linkage of two distinct biomolecules with high specificity.[3][5]
1-(Bromomethyl)-4-isothiocyanatobenzene exemplifies this principle. It features:
-
An Isothiocyanate (-N=C=S) group : This moiety is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, under mild alkaline conditions to form an extremely stable thiourea bond.[6]
-
A Bromomethyl (-CH₂Br) group : This is an electrophilic alkylating agent. It is particularly reactive towards nucleophilic amino acid side chains, most notably the thiol group of cysteine. It can also react with other residues like histidine and potentially aspartate and glutamate, though generally with lower efficiency than with cysteine.[7]
This dual-reactivity profile makes 1-(bromomethyl)-4-isothiocyanatobenzene an invaluable tool for applications ranging from intramolecular crosslinking for structural stabilization to the development of complex bioconjugates like antibody-drug conjugates (ADCs).
Mechanism of Action: A Tale of Two Reactivities
Understanding the distinct reaction kinetics and optimal conditions for each functional group is critical for designing successful labeling experiments.
Caption: Dual reaction pathways of 1-(bromomethyl)-4-isothiocyanatobenzene with protein nucleophiles.
The isothiocyanate group's reaction with unprotonated primary amines is highly pH-dependent. The reaction rate increases with pH as more amine groups are deprotonated and become nucleophilic. A pH range of 8.0 to 9.0 is generally optimal.
The bromomethyl group is a classic alkylating agent. Its reaction with thiols (cysteine) is efficient across a broader pH range but is also favored at neutral to slightly alkaline pH where the thiol is more likely to be in its more nucleophilic thiolate form (-S⁻).
This subtle difference in optimal pH can be exploited to favor one reaction over the other in a sequential labeling strategy.
Experimental Protocols
Protocol 1: One-Step Intramolecular Crosslinking
This protocol is designed for applications where the goal is to stabilize a protein's tertiary or quaternary structure by simultaneously reacting with both amine and thiol/histidine residues that are in close proximity.
A. Materials
-
Protein of Interest (1-5 mg/mL in amine-free buffer, e.g., PBS or HEPES)
-
1-(Bromomethyl)-4-isothiocyanatobenzene (MW: 228.1 g/mol )[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting Column (e.g., PD-10) for purification
B. Step-by-Step Methodology
-
Protein Preparation: Ensure the protein solution is in the Reaction Buffer. If the protein is in a buffer containing primary amines (like Tris), a buffer exchange must be performed using a desalting column.
-
Crosslinker Stock Solution: Immediately before use, prepare a 10 mM stock solution of 1-(bromomethyl)-4-isothiocyanatobenzene in anhydrous DMF or DMSO.
-
Scientist's Note: The reagent is moisture-sensitive. Using anhydrous solvent is critical to prevent hydrolysis and inactivation of the isothiocyanate group.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution while gently vortexing.[6] The optimal ratio must be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]
-
Rationale: This pH (8.0) represents a compromise that allows both the isothiocyanate and bromomethyl groups to react efficiently. A molar excess drives the reaction to completion.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Rationale: The high concentration of primary amines in Tris buffer will react with and consume any remaining unreacted isothiocyanate and bromomethyl groups, effectively stopping the labeling reaction.
-
-
Purification: Remove excess, unreacted crosslinker and quenching buffer by running the sample through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Validation: Analyze the labeled protein using SDS-PAGE. Intramolecular crosslinking may result in a slightly more compact structure, leading to faster migration. Mass spectrometry (MALDI-TOF or ESI-MS) is the definitive method to confirm the covalent modification and determine the degree of labeling.[9]
Protocol 2: Two-Step Sequential Conjugation
This advanced protocol is ideal for linking two different biomolecules (e.g., Protein A to Protein B) or for precisely labeling a specific site on a single protein. Here, we first react the isothiocyanate group of the crosslinker with Protein A, purify the intermediate, and then react the bromomethyl group with Protein B.
A. Materials
-
Protein A (with accessible lysines)
-
Protein B (with an accessible cysteine)
-
All materials from Protocol 1
-
Amine-Reactive Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Thiol-Reactive Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
B. Step-by-Step Methodology
Part I: Activating Protein A
-
Buffer Exchange: Prepare Protein A in the Amine-Reactive Buffer (pH 8.5).
-
Rationale: The higher pH maximizes the reactivity of the isothiocyanate group with lysine residues while minimizing the reaction of the bromomethyl group.
-
-
Initial Labeling: Add a 5- to 10-fold molar excess of the 10 mM crosslinker stock to Protein A. Incubate for 1 hour at room temperature.
-
Immediate Purification: Quickly remove all unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the Thiol-Reactive Buffer (pH 7.2). This step is critical to prevent the free crosslinker from reacting with Protein B. The eluate is now "Activated Protein A".
Part II: Conjugating Protein B
-
Conjugation: Immediately add Protein B to the purified "Activated Protein A" solution. A 1:1 molar ratio is a good starting point, but this can be optimized.
-
Incubation: Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Rationale: At pH 7.2, the bromomethyl group on "Activated Protein A" will efficiently target the cysteine residue on Protein B.
-
-
Quenching: Add a thiol-containing reagent like 2-Mercaptoethanol or L-cysteine to a final concentration of 10 mM to quench any unreacted bromomethyl groups.
-
Final Purification & Analysis: Purify the final conjugate (Protein A - Linker - Protein B) from unlabeled proteins using an appropriate method like size-exclusion or ion-exchange chromatography. Confirm the successful conjugation using SDS-PAGE (observing a higher molecular weight band) and Western Blot analysis.
Optimization & Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Hydrolyzed/inactive crosslinker.2. Competing nucleophiles in buffer (e.g., Tris, azide).3. Suboptimal pH for the targeted reaction. | 1. Always prepare the crosslinker stock solution fresh in anhydrous solvent.2. Perform a buffer exchange into a non-reactive buffer (PBS, HEPES, Phosphate, Bicarbonate).3. For amine-reactivity, use pH 8.0-9.0. For thiol-reactivity, use pH 7.0-7.5. |
| Protein Precipitation | 1. High concentration of organic solvent (DMF/DMSO).2. Excessive crosslinking leading to aggregation.3. Change in protein pI and solubility after labeling. | 1. Keep the volume of added crosslinker stock below 10% (v/v) of the total reaction volume.2. Decrease the molar excess of the crosslinker. Try a gradient (e.g., 2x, 5x, 10x, 20x) to find the optimal ratio.3. Perform the reaction at a lower protein concentration. |
| Lack of Specificity (in 2-step protocol) | 1. Incomplete removal of free crosslinker after the first step.2. Bromomethyl group reacted during the first step. | 1. Use two sequential desalting columns for the intermediate purification step to ensure complete removal.2. Lower the pH of the first reaction to 8.0-8.2 to further disfavor the bromomethyl reaction. |
References
- Benchchem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives.
- Yang, B., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. ACS Chemical Biology.
- Chemodex. (n.d.). 4-(Bromomethyl)phenyl isothiocyanate.
- G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them.
- Thermo Fisher Scientific. (n.d.). Protein Crosslinking.
- Xiao, D., & Zeng, Y. (2007). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Drug Metabolism.
- CovaChem. (n.d.). Heterobifunctional Crosslinkers.
- Santa Cruz Biotechnology. (n.d.). Heterobifunctional Crosslinkers.
- Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
Sources
- 1. covachem.com [covachem.com]
- 2. scbt.com [scbt.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]
- 9. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide for bioconjugation with 1-(Bromomethyl)-4-isothiocyanatobenzene
Application Note & Protocols
Topic: A Step-by-Step Guide for Bioconjugation with 1-(Bromomethyl)-4-isothiocyanatobenzene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(Bromomethyl)-4-isothiocyanatobenzene is a heterobifunctional crosslinking agent prized for its ability to covalently link biomolecules through distinct, chemically orthogonal reactions. This guide provides a comprehensive framework for its use, detailing the underlying chemical principles, strategic planning, detailed experimental protocols, and methods for purification and analysis. By understanding the specific reactivity of its two functional ends—the bromomethyl group and the isothiocyanate group—researchers can achieve selective and efficient bioconjugation for applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays and fundamental biological research.[1][2]
Introduction: The Chemistry of a Versatile Crosslinker
1-(Bromomethyl)-4-isothiocyanatobenzene is a powerful tool in bioconjugation, the chemical linking of two molecules where at least one is a biomolecule.[2] Its utility stems from its heterobifunctional nature, possessing two different reactive groups that can be addressed under distinct reaction conditions. This allows for controlled, stepwise conjugation, minimizing the formation of undesirable homodimers.
-
Isothiocyanate (-N=C=S): This group is an electrophile that readily reacts with primary amines, such as the ε-amino group of lysine residues or the N-terminal α-amino group of a protein, to form a stable thiourea bond.[3][4]
-
Bromomethyl (-CH₂Br): This group acts as an alkylating agent, specifically an electrophile that reacts with strong nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond.[5][6]
The strategic advantage of this linker lies in the ability to control which end reacts first by carefully selecting the pH of the reaction buffer, enabling precise construction of complex bioconjugates.
Reaction Mechanisms and Selectivity
Understanding the reaction mechanisms is critical for designing a successful conjugation strategy. The two reactive moieties operate via different pathways and are highly influenced by the reaction environment, particularly pH.
Isothiocyanate Reaction with Amines
The central carbon atom of the isothiocyanate group is highly electrophilic and susceptible to nucleophilic attack.[4][7] Primary amines, which are nucleophilic when deprotonated, attack this carbon to form a stable thiourea linkage.
-
Causality: The reaction rate is highly pH-dependent. For the amine to be an effective nucleophile, it must be in its unprotonated, free-base form. The pKa of lysine's ε-amino group is ~10.5, while the N-terminal α-amino group's pKa is typically between 8.0 and 9.0. Therefore, this reaction is most efficient at a pH of 8.0 to 9.5, where a sufficient population of amines is deprotonated.[8]
Bromomethyl Reaction with Thiols
The bromomethyl group reacts with nucleophiles via an SN2 (bimolecular nucleophilic substitution) mechanism. The thiol group of a cysteine residue is an excellent nucleophile for this reaction.
-
Causality: Similar to amines, the thiol group must be in its deprotonated thiolate form (S⁻) to be maximally nucleophilic. The pKa of cysteine's thiol group is typically ~8.3-8.6. The reaction proceeds efficiently at a pH range of 7.0 to 8.5. Below pH 7, the concentration of the reactive thiolate is too low, and above pH 8.5, the risk of side reactions with amines (though slower) increases.[9]
The ability to target different functional groups by modulating pH is the cornerstone of using this crosslinker effectively.
Detailed Experimental Protocols
Important Preliminary Step: The crosslinker, 1-(Bromomethyl)-4-isothiocyanatobenzene, is hydrophobic. It must first be dissolved in an anhydrous, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM) before being added to the aqueous reaction buffer. [10]
Protocol 1: Cysteine-First Conjugation Strategy
This protocol is ideal when one biomolecule has a unique, reactive cysteine and the other has available amines.
Part A: Reaction of Bromomethyl Group with Cysteine
-
Biomolecule Preparation: Dissolve the cysteine-containing protein/peptide (Biomolecule A) in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5). If disulfide bonds are present, they must first be reduced using a reagent like Dithiothreitol (DTT) or TCEP, followed by removal of the reducing agent via dialysis or a desalting column. [11][12]2. Reagent Calculation: Determine the molar excess of the crosslinker needed. A 5 to 20-fold molar excess over the biomolecule is a common starting point.
-
Reaction Initiation: While gently stirring the protein solution, slowly add the calculated volume of the crosslinker stock solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 1.5 to 4 hours or at 4°C overnight. Protect the reaction from light. [13]5. Purification of Intermediate: Remove excess crosslinker and unreacted Biomolecule A. Size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) is highly effective. The column should be pre-equilibrated with the buffer for the next reaction step (e.g., pH 8.5 phosphate buffer).
Part B: Reaction of Isothiocyanate Group with Amines
-
Pool and Prepare: Pool the protein-containing fractions from the SEC purification. The resulting solution contains the intermediate conjugate (Biomolecule A-Linker).
-
Add Second Biomolecule: Add the amine-containing biomolecule (Biomolecule B) to the intermediate solution. A 1.5 to 5-fold molar excess of Biomolecule B relative to the intermediate is a good starting point.
-
pH Adjustment: Ensure the pH of the reaction mixture is between 8.0 and 9.0 to facilitate the reaction with amines.
-
Incubation: Incubate the reaction for 2 to 6 hours at room temperature or overnight at 4°C, with gentle stirring and protection from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to react with any remaining isothiocyanate groups.
-
Final Purification: Purify the final bioconjugate (A-Linker-B) from unreacted components using an appropriate chromatography method (see Section 5).
Purification and Characterization of Bioconjugates
Thorough purification and characterization are essential to ensure the final product is well-defined and suitable for its intended application. [14]A multi-step purification and analysis approach is often necessary. [15][16]
| Technique | Principle of Separation/Analysis | Information Obtained |
|---|---|---|
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size). Larger molecules elute first. | Removal of small molecules (excess linker, salts); assessment of aggregation. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on net surface charge at a given pH. [17] | Purification of conjugate from unreacted protein if there is a significant change in the isoelectric point (pI). |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Often used for antibody-drug conjugates to separate species with different drug-to-antibody ratios (DAR). [18] |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions. | Visual confirmation of conjugation via a molecular weight shift (band shift). [19] |
| UV-Vis Spectroscopy | Measures absorbance of light at different wavelengths. | Confirmation of conjugation if one component has a unique absorbance signature. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass determination of the final conjugate, confirming successful covalent linkage and providing the degree of labeling. [18]|
Safety and Handling Precautions
1-(Bromomethyl)-4-isothiocyanatobenzene and its related compounds are hazardous and must be handled with care in a well-ventilated chemical fume hood. [20]
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin. [21]Causes severe skin irritation and eye damage. [22]May cause respiratory irritation. [13]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [21]* Handling: Avoid breathing dust or vapors. [20]Handle as a lachrymator (tear-inducing agent).
-
Storage: Store locked up at -20°C, protected from light and moisture. [13]The compound is stable for at least two years under these conditions. [13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | - Inactive crosslinker (hydrolyzed).- Incorrect pH.- Insufficient molar excess of linker.- Cysteine residues are oxidized (as disulfides). | - Use fresh or properly stored crosslinker.- Verify buffer pH before starting the reaction.- Increase the molar excess of the crosslinker.- Ensure complete reduction of disulfides and removal of reducing agent. |
| Protein Precipitation/Aggregation | - High concentration of organic solvent (DMSO/DMF).- Protein instability at the reaction pH.- Cross-linking between protein molecules. | - Keep the final organic solvent concentration below 5%.- Perform a pH stability screen for your protein.- Use a lower protein concentration; add the crosslinker slowly with stirring. |
| Non-specific Labeling | - Reaction pH is too high for the cysteine-targeting step, leading to amine reaction.- Reaction time is excessively long. | - For the bromomethyl reaction, maintain pH ≤ 7.5.- Optimize reaction time by taking time points and analyzing via MS or SDS-PAGE. |
References
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Single Use Support. (2023, April 20). Bioconjugation simply explained. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, July 10). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2020, April 2). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]
-
Mi, L., et al. (n.d.). Physiological relevance of covalent protein modification by dietary isothiocyanates. PMC. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. PMC. Retrieved from [Link]
-
ACS Publications. (2014, March 8). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. Retrieved from [Link]
-
NIH. (n.d.). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. PMC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
NIH. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. Retrieved from [Link]
-
University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines. Retrieved from [Link]
-
JoVE. (2022, September 26). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube. Retrieved from [Link]
-
NIH. (n.d.). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. PMC. Retrieved from [Link]
-
ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?. Retrieved from [Link]
-
Protein Purification Methods. (n.d.). Retrieved from [Link]
-
YouTube. (2019, October 15). Reactions of thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
NIH. (n.d.). Proteins as binding targets of isothiocyanates in cancer prevention. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US3341564A - Process for converting primary amines to isothiocyanates.
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
-
Wiley. (n.d.). Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. Retrieved from [Link]
-
PubMed. (2019, June 21). A Single Reactive Noncanonical Amino Acid Is Able to Dramatically Stabilize Protein Structure. Retrieved from [Link]
Sources
- 1. susupport.com [susupport.com]
- 2. chempep.com [chempep.com]
- 3. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]
- 14. biosynth.com [biosynth.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gate2biotech.com [gate2biotech.com]
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- 18. researchgate.net [researchgate.net]
- 19. Protein Purification Methods [comis.med.uvm.edu]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. fishersci.com [fishersci.com]
Characterization of Biomolecules Labeled with the Hetero-bifunctional Linker 1-(Bromomethyl)-4-isothiocyanatobenzene: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the labeling of biomolecules using the hetero-bifunctional crosslinker, 1-(Bromomethyl)-4-isothiocyanatobenzene (BMITC), and the subsequent characterization of the resulting conjugates. This document is intended to serve as a detailed resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical utility in the laboratory.
Introduction: The Versatility of 1-(Bromomethyl)-4-isothiocyanatobenzene (BMITC)
1-(Bromomethyl)-4-isothiocyanatobenzene (BMITC) is a versatile hetero-bifunctional crosslinking reagent that offers a powerful tool for the conjugation of biomolecules. Its unique structure, featuring both an isothiocyanate (-N=C=S) group and a bromomethyl (-CH₂Br) group, allows for a two-stage or differential conjugation strategy. The isothiocyanate moiety reacts readily with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable thiourea linkage.[1][2][3] The bromomethyl group, a benzylic halide, is a moderately reactive alkylating agent that can subsequently react with nucleophiles like thiol groups (e.g., from cysteine residues) or be used to quaternize nitrogen-containing heterocycles. This dual reactivity opens up a wide range of possibilities for creating complex bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled probes, and immobilized biomolecules for affinity chromatography.[4][5][6]
This guide will delve into the practical aspects of working with BMITC, from the initial labeling reaction to the in-depth characterization of the final conjugate. We will explore the critical parameters that influence the labeling efficiency and specificity, and provide detailed protocols for the analytical techniques required to confirm the successful conjugation and determine key quality attributes of the labeled biomolecule.
Diagram: Reaction Scheme of BMITC with a Protein
Caption: Reaction of BMITC with a protein, forming a thiourea bond and leaving a reactive bromomethyl group.
Part 1: Protocol for Labeling Biomolecules with BMITC
This protocol provides a general framework for the labeling of proteins with BMITC. It is essential to optimize the reaction conditions for each specific biomolecule to achieve the desired degree of labeling while preserving its biological activity.
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
1-(Bromomethyl)-4-isothiocyanatobenzene (BMITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
UV-Vis Spectrophotometer
Step-by-Step Labeling Protocol
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar buffer.
-
-
BMITC Solution Preparation:
-
Immediately before use, prepare a stock solution of BMITC in anhydrous DMF or DMSO (e.g., 10 mg/mL). BMITC is sensitive to moisture and should be handled accordingly.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.5-9.5 by adding the Labeling Buffer. This alkaline pH facilitates the reaction between the isothiocyanate group and the deprotonated primary amines on the protein.
-
Calculate the required volume of the BMITC stock solution to achieve the desired molar excess of BMITC to protein. A starting point is a 10 to 20-fold molar excess.
-
Slowly add the BMITC solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Reagent to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any excess BMITC.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted BMITC and reaction byproducts by purifying the labeled protein using a suitable chromatography method.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating the larger labeled protein from the smaller, unreacted BMITC and quenching reagent.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be effective in separating proteins with different degrees of labeling, as the addition of the hydrophobic BMITC molecule increases the overall hydrophobicity of the protein.[8][9]
-
-
Part 2: Characterization of BMITC-Labeled Biomolecules
Thorough characterization of the BMITC-labeled biomolecule is crucial to ensure its quality, consistency, and fitness for the intended application. The primary goals of characterization are to determine the degree of labeling (DOL), identify the sites of modification, and confirm the integrity and activity of the biomolecule.
Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
A simple and rapid method to estimate the average number of BMITC molecules conjugated to each protein molecule is through UV-Vis spectroscopy. This method relies on the distinct absorbance properties of the protein and the BMITC linker.
Protocol:
-
Measure the absorbance of the purified BMITC-labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the BMITC chromophore (approximately 275 nm, though this should be empirically determined for the conjugate).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the BMITC at 280 nm.
-
Calculate the concentration of the conjugated BMITC.
-
The DOL is the molar ratio of BMITC to the protein.
Quantitative Data Summary Table:
| Parameter | Symbol | Formula |
| Molar Extinction Coefficient of Protein at 280 nm | ε_prot_ | Known value for the specific protein |
| Molar Extinction Coefficient of BMITC at λ_max_ | ε_BMITC_ | To be determined experimentally |
| Correction Factor for BMITC at 280 nm | CF | A₂₈₀ of BMITC / A_λmax_ of BMITC |
| Protein Concentration (M) | [Protein] | (A₂₈₀ - (A_λmax_ × CF)) / ε_prot_ |
| BMITC Concentration (M) | [BMITC] | A_λmax_ / ε_BMITC_ |
| Degree of Labeling | DOL | [BMITC] / [Protein] |
Chromatographic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity and heterogeneity of the BMITC-labeled biomolecule. Different HPLC modes can provide complementary information.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic BMITC linker will increase the retention time of the labeled protein compared to the unlabeled protein. This technique can be used to resolve species with different degrees of labeling.
-
Size-Exclusion HPLC (SEC-HPLC): SEC-HPLC separates molecules based on their size. It is useful for detecting and quantifying aggregates that may have formed during the labeling and purification process.
-
Hydrophobic Interaction Chromatography (HIC): As mentioned for purification, HIC is also a powerful analytical tool for separating protein conjugates with varying DOLs.
Experimental Workflow for HPLC Analysis:
Caption: Workflow for the chromatographic characterization of BMITC-labeled proteins.
Mass Spectrometry (MS) for Definitive Characterization
Mass spectrometry provides the most detailed information about the BMITC-labeled biomolecule, including the precise mass of the conjugate, the distribution of species with different DOLs, and the specific amino acid residues that have been modified.
-
Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact labeled protein can confirm the successful conjugation and provide a distribution of the different labeled species. The mass of each BMITC molecule added is 228.1 g/mol .
-
Peptide Mapping and MS/MS Fragmentation: To identify the specific sites of modification, the labeled protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation spectra of the modified peptides will reveal the exact location of the BMITC adduct.[10][11]
Table of Expected Mass Shifts in MS Analysis:
| Modification | Mass Shift (Monoisotopic) | Description |
| BMITC Adduct | +227.97 g/mol | C₈H₆BrNS |
| Loss of Bromine | -78.92 g/mol | From the bromomethyl group |
Part 3: Stability of the Thiourea Linkage
A critical consideration in the use of isothiocyanate-based linkers is the stability of the resulting thiourea bond. While generally considered stable, some studies, particularly in the context of radiolabeling, have suggested potential instability under certain in vivo conditions.[6] It is therefore recommended to empirically evaluate the stability of the BMITC conjugate in the relevant biological matrix and under the intended experimental conditions. This can be achieved by incubating the conjugate over time and analyzing for the release of the label or changes in the conjugate's properties by HPLC or MS.
Part 4: Leveraging the Dual Reactivity of the Bromomethyl Group
The bromomethyl group of BMITC provides a secondary site for conjugation, which can be exploited for a variety of applications:
-
Dual Labeling: After the initial labeling via the isothiocyanate group, the bromomethyl group can be reacted with a second molecule containing a suitable nucleophile (e.g., a thiol-containing fluorescent dye or a drug molecule).
-
Intramolecular Crosslinking: The bromomethyl group can react with a nucleophilic residue within the same protein, providing structural information.
-
Immobilization: The labeled protein can be immobilized onto a solid support that has been functionalized with nucleophiles.
The reactivity of the benzylic bromide is moderate, and the reaction conditions (e.g., pH, temperature, and reaction time) will need to be optimized for each specific application.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive BMITC due to hydrolysis- Presence of primary amines in the buffer- Incorrect pH of the reaction | - Use fresh, anhydrous DMF or DMSO for BMITC stock solution- Perform buffer exchange to an amine-free buffer- Ensure the reaction pH is between 8.5 and 9.5 |
| Protein Precipitation | - High degree of labeling leading to insolubility- Denaturation of the protein during the reaction | - Reduce the molar excess of BMITC- Optimize reaction time and temperature |
| Broad Peaks in HPLC | - Heterogeneity of the labeled product- Aggregation of the conjugate | - Optimize the labeling reaction to achieve a more homogenous product- Analyze by SEC-HPLC to assess aggregation |
Conclusion
1-(Bromomethyl)-4-isothiocyanatobenzene is a powerful and versatile hetero-bifunctional linker for the modification of biomolecules. Its dual reactivity allows for the creation of complex and functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Successful application of BMITC requires careful optimization of the labeling reaction and thorough characterization of the resulting conjugate. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently utilize BMITC in their work and to obtain well-characterized and reliable bioconjugates.
References
- Aalborg Universitet. (2020, September 21). Past, Present, and Future of Radiochemical Synthesis. Special Issue Reprint Jensen, Svend Borup.
- The stability and reactivity of isothiocyanates and the plausible behavior of their dithiocarbamate- and thiourea-conjugates. (2025, August 6).
- Protein quantitation using a UV-visible spectrophotometer. (2024, January 5). JASCO Inc.
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021, November 18). PMC - NIH.
- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. (1984, October). MedChemExpress.
- Services - Bioconjugate Analysis & Purific
- Protein Purification by Hydrophobic Interaction Chrom
- Programming interchangeable and reversible heterooligomeric protein self-assembly using a bifunctional ligand. PMC - NIH.
- Development of antibody-drug conjugates in gastric cancer: an overview of clinical trials
- Heterobifunctional Cross-Linker with Dinitroimidazole and N-Hydroxysuccinimide Ester Motifs for Protein Functionalization and Cysteine–Lysine Peptide Stapling. (2023, December 7).
- Mass spectrometry of peptides and proteins. OSU Chemistry.
- Novel Isothiourea Derivatives as Potent Neuroprotectors and Cognition Enhancers: Synthesis, Biological and Physicochemical Properties. (2009, March 10).
- Case study: phase I ADC development for oncology success. Worldwide Clinical Trials.
- Quantification of protein concentration using UV absorbance and Coomassie dyes. PubMed.
- A novel HPLC-UV-MS method for quantitative analysis of protein glycosylation. (2025, August 10).
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. (2025, September 8). BOC Sciences.
- Why is my protein labelling not working? (2022, February 21).
- Theory and use of hydrophobic interaction chromatography in protein purification applic
- Opportunities and Challenges in the Development of Antibody-Drug Conjugate for Triple-Negative Breast Cancer. (2024, July 5). World Journal of Oncology.
- Isothiocyanate Enabled Versatile Cyclizations of Phage Dis-played Peptides for the Discovery of Macrocyclic Binders. ChemRxiv.
- Peptide Fragmentation Patterns in Mass Spectrometry. (2025, November 6).
- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. PubMed.
- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
- Development and Validation of HPLC-UV Method for Determination of Bovine Serum Albumin and Myoglobin Proteins. (2014, May 22). International Research Journal of Pure and Applied Chemistry.
- Antibody-Drug Conjug
- Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011, January 14).
- Aalborg Universitet. (2020, September 21). Past, Present, and Future of Radiochemical Synthesis. Special Issue Reprint Jensen, Svend Borup.
- A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. (2016, June 30). NIH.
- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020, April 16). RSC Advances (RSC Publishing). DOI:10.1039/D0RA02934C.
- Characterization of Isothiocyanates, Thioureas, and Other Lysine Adduction Products in Carbon Disulfide-Tre
- Current Applications of UHPLC in Biotechnology Part II: Proteins and Glycans. (2026, January 22).
- A Novel Synthesis and Subsequent Decycliz
- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020, April 2).
- Antibody-Drug Conjugates (ADCs): Concepts and Challenges. (2024, July 8). Crown Bioscience Blog.
- Automatic analysis of peptide and proteins mass spectrometry d
- Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-treated peptides and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Programming interchangeable and reversible heterooligomeric protein self-assembly using a bifunctional ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of antibody-drug conjugates in gastric cancer: an overview of clinical trials from 2005 to 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 9. Theory and use of hydrophobic interaction chromatography in protein purification applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
use of 1-(Bromomethyl)-4-isothiocyanatobenzene in proteomics
Application Note: Targeted Topological Mapping of Protein Complexes using 1-(Bromomethyl)-4-isothiocyanatobenzene
Executive Summary
This guide details the application of 1-(Bromomethyl)-4-isothiocyanatobenzene (referred to herein as BPI ) in structural proteomics. Unlike standard homobifunctional crosslinkers (e.g., DSS, BS3) that target accessible Lysine pairs, BPI is a heterobifunctional reagent possessing two distinct reactive handles: a benzylic bromide and an isothiocyanate.
This unique chemistry allows for Sequential Cysteine-to-Lysine (Cys-Lys) Crosslinking . By exploiting the pH-dependent reactivity profiles of these functional groups, researchers can generate orthogonal distance constraints that map the proximity of catalytic cysteines to surface lysines, refining structural models of protein complexes and validating drug-binding pockets.
Chemical Basis & Mechanism of Action[1]
BPI functions as a "molecular ruler" with a rigid phenyl spacer. Its utility relies on the stepwise activation of its two warheads.
The Dual-Warhead Mechanism
-
Warhead A: Bromomethyl Group (-CH₂Br)
-
Warhead B: Isothiocyanate Group (-NCS)
-
Target: Primary Amines (Lysine
-amino, N-terminus). -
Mechanism: Nucleophilic addition to form a thiourea.
-
Condition: Requires deprotonated amines, optimal at pH > 8.5 .
-
Result: Formation of a thiourea linkage.
-
Figure 1: Sequential Reaction Pathway (See Diagram 1 in Section 6 for visualization)
Experimental Protocol: Sequential Cys-Lys Crosslinking
Objective: To crosslink a solvent-accessible Cysteine residue to a neighboring Lysine residue (within ~10 Å) to define local topology.
Materials Required
-
Reagent: 1-(Bromomethyl)-4-isothiocyanatobenzene (High Purity).
-
Solvent: Anhydrous DMSO or DMF.
-
Buffers:
-
Buffer A (Labeling): 50 mM HEPES, 1 mM EDTA, pH 7.2. (Avoid Tris/Glycine).
-
Buffer B (Crosslinking): 100 mM Borate or Carbonate buffer, pH 9.0.
-
-
Quenching Reagent: 1 M Ammonium Bicarbonate.
Step-by-Step Workflow
Phase 1: Cysteine Alkylation (The "Anchor" Step)
-
Preparation: Dissolve protein/complex (1 mg/mL) in Buffer A . Ensure any reducing agents (DTT/BME) are removed via desalting columns (Zeba Spin or equivalent), as they will compete for the bromide. TCEP is acceptable at low concentrations (<0.5 mM).
-
Reagent Setup: Prepare a fresh 50 mM stock of BPI in anhydrous DMSO.
-
Incubation: Add BPI to the protein solution at a 10-fold molar excess over total cysteines.
-
Reaction: Incubate for 60 minutes at 25°C in the dark.
-
Note: At pH 7.2, the benzylic bromide reacts rapidly with thiols. The isothiocyanate remains largely unreactive towards protonated lysines.
-
-
Desalting (Critical): Remove excess unreacted BPI using a rapid desalting column equilibrated with Buffer A . This prevents free BPI from randomly labeling lysines in the next step.
Phase 2: Proximity-Driven Amine Crosslinking
-
pH Shift: Adjust the buffer conditions to pH 9.0 by adding a concentrated stock of Buffer B or exchanging buffer.
-
Cyclization: Incubate for 2–4 hours at 37°C .
-
Mechanism:[4] The "anchored" probe (now attached to Cys) swings its free -NCS tail. If a Lysine is within reach (approx. 9–10 Å), the -NCS captures the amine, forming a crosslink.
-
-
Quenching: Add Ammonium Bicarbonate to a final concentration of 50 mM to quench any remaining -NCS groups.
Phase 3: Proteolytic Digestion & MS Analysis
-
Digestion: Proceed with standard Trypsin/Lys-C digestion.
-
Enrichment (Optional): If the complex is complex, strong cation exchange (SCX) can help enrich crosslinked peptides (which often have higher charge states).
Data Analysis & Mass Spectrometry
Identifying BPI-crosslinked peptides requires configuring your search engine (e.g., pLink, MaxQuant, Proteome Discoverer) with the correct mass modifications.
Mass Shift Calculations
| Modification Type | Chemical Change | Formula Added | Monoisotopic Mass Shift (Da) |
| Monolink (Dead-end) | Cys alkylation + Hydrolyzed NCS | -CH₂-C₆H₄-NH-CS-OH | +165.025 |
| Monolink (Quenched) | Cys alkylation + Aminolysis (NH₄HCO₃) | -CH₂-C₆H₄-NH-CS-NH₂ | +164.041 |
| Crosslink (Bridge) | Cys-S-Linker -NH-Lys | -CH₂-C₆H₄-NH-CS- | +147.014 |
Note: The "Bridge" mass is calculated as the mass of the reagent minus HBr.
Fragmentation Behavior
-
Thiourea Signature: Peptides containing the thiourea linkage often exhibit a characteristic neutral loss or specific reporter ions under HCD fragmentation. Look for immonium ions modified by the linker fragment if fragmentation occurs on the crosslinker itself (less common than peptide backbone fragmentation).
Strategic Applications in Drug Development
-
Binding Pocket Validation: If a drug candidate targets a Cysteine (covalent inhibitor), pre-treatment with the drug will block the Phase 1 reaction. A loss of the specific Cys-Lys crosslink in the MS data confirms the drug's binding site.
-
Epitope Mapping: Use BPI to map the interface between an antigen (containing Cys) and an antibody (containing Lys).
-
Custom Probe Synthesis: BPI can be used as a synthetic intermediate. React the bromide with a thiol-functionalized fluorophore or biotin-thiol to create a custom Isothiocyanate-Tag, which can then be used to label amines on proteins.
Visualization of the Workflow
The following diagram illustrates the sequential logic of the BPI protocol.
Figure 1: Logical flow of the Sequential Cys-Lys Crosslinking protocol using BPI.
References
-
Banks, P. & Paquette, D.M. (1995). Comparison of three common amine-reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry.[2][3][5] Link (Discusses isothiocyanate reactivity kinetics).
- Wong, S.S. (1991). Chemistry of Protein Conjugation and Cross-Linking. CRC Press. (Authoritative text on heterobifunctional crosslinker mechanisms).
-
Hermanson, G.T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link (The standard reference for -NCS and Alkyl Halide chemistry).
- Kostiainen, R. et al. (1998). Analysis of isothiocyanates and their protein conjugates by mass spectrometry. Rapid Communications in Mass Spectrometry.
Disclaimer: This protocol involves the use of alkylating agents.[2][3] Perform all steps in a fume hood with appropriate PPE.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Storage and Handling of 1-(Bromomethyl)-4-isothiocyanatobenzene
Welcome to the technical support center for 1-(Bromomethyl)-4-isothiocyanatobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the best practices for storing, handling, and troubleshooting experiments with this versatile hetero-bifunctional linker. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Core Concepts: Understanding the Reagent
1-(Bromomethyl)-4-isothiocyanatobenzene is a valuable reagent in bioconjugation and medicinal chemistry, featuring two reactive functional groups: a bromomethyl group and an isothiocyanate group. The bromomethyl group is a potent alkylating agent, readily reacting with nucleophiles such as thiols and amines. The isothiocyanate group is electrophilic and exhibits a strong preference for reacting with primary amines. This dual reactivity allows for a range of applications, including the synthesis of fluorescent labels and the quaternization of pyridyl-nitrogen to introduce amine or thiol reactive groups[1].
However, the high reactivity of this compound also necessitates careful storage and handling to prevent degradation and unwanted side reactions.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 1-(Bromomethyl)-4-isothiocyanatobenzene.
Q1: What are the optimal storage conditions for 1-(Bromomethyl)-4-isothiocyanatobenzene?
A1: Proper storage is critical to maintain the stability and reactivity of this compound. It is recommended to store 1-(Bromomethyl)-4-isothiocyanatobenzene under the following conditions:
-
Long-term storage: -20°C[2].
-
Short-term storage: +4°C[2].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.
-
Light and Moisture: Protect from light and moisture at all times[2]. The compound should be kept in a tightly sealed container.
When stored correctly at -20°C, the compound is stable for at least two years[2].
Q2: What are the primary hazards associated with this compound?
A2: 1-(Bromomethyl)-4-isothiocyanatobenzene is a hazardous substance and must be handled with appropriate safety precautions. The primary hazards include:
-
Harmful if swallowed[3].
-
Toxic if inhaled[3].
-
May cause respiratory irritation[4].
-
Suspected of causing genetic defects and cancer[3].
-
It is also a lachrymator, meaning it can cause tearing[4].
Always consult the Safety Data Sheet (SDS) for a comprehensive understanding of the hazards before handling this compound[3][4].
Q3: What personal protective equipment (PPE) should be worn when handling this reagent?
A3: Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Gloves: Wear chemical-resistant gloves[5].
-
Eye Protection: Use chemical safety goggles or a face shield[5].
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors[5]. If a fume hood is not available, a respirator may be necessary[5].
Q4: How should I properly dispose of 1-(Bromomethyl)-4-isothiocyanatobenzene and its waste?
A4: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations for hazardous chemical waste[4]. Do not dispose of it down the drain.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 1-(Bromomethyl)-4-isothiocyanatobenzene.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Degradation of the Reagent | 1. Verify Storage: Ensure the compound has been stored at -20°C and protected from light and moisture[2]. 2. Check Appearance: The compound should be a white to light brown solid. Significant discoloration may indicate degradation. 3. Perform a Quick Test: React a small amount with a simple nucleophile (e.g., benzylamine) and monitor by Thin Layer Chromatography (TLC) to confirm reactivity. | Isothiocyanates and bromomethyl groups are susceptible to hydrolysis and oxidation. Improper storage can lead to a significant loss of active reagent. |
| Sub-optimal Reaction Conditions | 1. Solvent Choice: Use anhydrous aprotic solvents such as toluene or chloroform[2]. Avoid nucleophilic solvents like alcohols or water which can react with the bromomethyl group. 2. Temperature Control: Some reactions may require specific temperature control. For substitution reactions with the bromomethyl group, lower temperatures can favor substitution over elimination[2]. 3. pH Control (for bioconjugation): For reactions with proteins or peptides, the pH of the buffer is critical. Isothiocyanates react with unprotonated amines, so a pH of 8.5-9.0 is often optimal for labeling lysine residues. | The choice of solvent can dramatically impact reaction outcomes. Nucleophilic solvents can compete with the desired nucleophile. Temperature affects reaction rates and can influence the selectivity between substitution and elimination pathways. The reactivity of amino acid side chains is pH-dependent. |
| Competing Side Reactions | 1. Control Stoichiometry: Use a controlled stoichiometry of your nucleophile. An excess of the nucleophile may be necessary, but a large excess could lead to side reactions. 2. Protecting Groups: If your molecule has multiple reactive sites, consider using protecting groups to ensure selective reaction at the desired position. | The bromomethyl group is a strong alkylating agent and can react with multiple nucleophilic sites on a molecule, leading to a mixture of products. Protecting groups are a standard strategy in organic synthesis to achieve chemoselectivity. |
Problem 2: Presence of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Over-alkylation | 1. Reduce Equivalents of Linker: If your nucleophile has multiple reactive sites, reduce the molar equivalents of 1-(Bromomethyl)-4-isothiocyanatobenzene. 2. Slow Addition: Add the linker slowly to the reaction mixture to maintain a low concentration and favor mono-substitution. | If the product of the initial reaction is still nucleophilic, it can react further with the linker, leading to di- or poly-alkylation. |
| Hydrolysis of the Linker | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Reactions should be run under an inert atmosphere. 2. Buffer Choice (for bioconjugation): While aqueous buffers are necessary for bioconjugation, minimize reaction times to reduce hydrolysis. | Both the isothiocyanate and bromomethyl groups can be hydrolyzed by water, leading to the corresponding amine and alcohol, respectively. These byproducts can complicate purification. |
| Reaction with Solvent | 1. Solvent Selection: Avoid nucleophilic solvents such as alcohols or primary/secondary amines. DMF and DMSO should also be used with caution as they can decompose or react under certain conditions. | Solvents with nucleophilic character can react with the electrophilic centers of the linker, leading to undesired byproducts. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Similar Polarity of Products and Starting Materials | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Alternative Purification: Consider other purification techniques such as preparative TLC or crystallization. | Separation of compounds with similar polarities can be challenging. A systematic approach to optimizing chromatographic conditions is often required. |
| Purification of Bioconjugates | 1. Size Exclusion Chromatography (SEC): This is a common method to separate the labeled protein/peptide from the excess linker and other small molecules. 2. Dialysis: For larger proteins, dialysis can be effective in removing unreacted linker. 3. Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying and analyzing labeled peptides. | The significant size difference between a protein/peptide and the small molecule linker allows for efficient separation using size-based purification methods. RP-HPLC offers high resolution for peptide purification. |
IV. Experimental Protocols & Methodologies
General Protocol for Monitoring Reactions by Thin Layer Chromatography (TLC)
Monitoring the progress of a reaction is crucial for determining the optimal reaction time and identifying potential issues.
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting nucleophile.
-
In the "Co" lane, spot the starting material, and then spot the reaction mixture on top of it.
-
In the "Rxn" lane, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent to run up the plate.
-
Visualize: View the plate under a UV lamp to see the spots. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot indicate the reaction is proceeding. The "Co" spot helps to confirm if the spot in the reaction mixture is indeed the starting material.
Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low or no product yield.
V. Data Summary
| Parameter | Recommendation | Reference |
| Long-Term Storage | -20°C, protected from light and moisture | [2] |
| Short-Term Storage | +4°C, protected from light and moisture | [2] |
| Recommended Solvents | Toluene, Chloroform (for general synthesis) | [2] |
| Incompatible Solvents | Protic/nucleophilic solvents (e.g., water, alcohols) | General chemical principles |
| Primary Hazards | Toxic, Irritant, Lachrymator, Suspected Mutagen/Carcinogen | [3][4] |
VI. References
Sources
- 1. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
dealing with solubility issues of 1-(Bromomethyl)-4-isothiocyanatobenzene.
Welcome to the technical support center for 1-(Bromomethyl)-4-isothiocyanatobenzene (CAS 155863-32-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and solubility of this potent hetero-bifunctional crosslinker. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and reproducibility of your experiments.
Introduction to 1-(Bromomethyl)-4-isothiocyanatobenzene
1-(Bromomethyl)-4-isothiocyanatobenzene is a valuable reagent in bioconjugation chemistry. It possesses two distinct reactive moieties:
-
Isothiocyanate (-N=C=S): This group readily reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable thiourea linkage. This reaction is most efficient at a slightly alkaline pH (7.5-9.0) where the amine is deprotonated and thus more nucleophilic.[1][2]
-
Benzyl Bromide (-CH₂Br): This is a potent alkylating agent that reacts with nucleophiles, particularly the thiol group of cysteine residues.[3][4]
This dual reactivity allows for the specific and sequential conjugation of different molecules. However, the hydrophobic, aromatic core of this crosslinker presents significant solubility challenges in the aqueous buffers typically required for biological experiments. This guide will address these issues head-on.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of this crosslinker.
Q1: What are the recommended solvents for dissolving 1-(Bromomethyl)-4-isothiocyanatobenzene?
A1: Due to its chemical structure, 1-(Bromomethyl)-4-isothiocyanatobenzene is hydrophobic and virtually insoluble in water. It is readily soluble in several organic solvents.[5][6] For preparing high-concentration stock solutions, we recommend using anhydrous polar aprotic solvents.
| Solvent | Suitability for Stock Solution | Notes |
| Dimethylformamide (DMF) | Excellent | High boiling point, hygroscopic. Use anhydrous grade. |
| Dimethyl sulfoxide (DMSO) | Excellent | High boiling point, very hygroscopic. Use anhydrous grade.[3] |
| Acetonitrile (ACN) | Good | More volatile than DMF/DMSO. Use anhydrous grade. |
| Chloroform | Good | Mentioned on datasheets, but less common for bioconjugation.[5] |
| Toluene | Good | Mentioned on datasheets, but not miscible with aqueous buffers.[5][6] |
Causality: The use of anhydrous solvents is critical to prevent the premature hydrolysis of both the isothiocyanate and the benzyl bromide functional groups, which would render the reagent inactive.[7][8][9]
Q2: How should I properly store this reagent?
A2: Proper storage is crucial for maintaining the reagent's activity. We recommend long-term storage at -20°C in a desiccated, light-protected environment.[5][6] For short-term storage, +4°C is acceptable.[5][6] The product is stable for at least two years under these conditions.[5][6]
Causality: Both reactive ends of the molecule are sensitive to moisture. The isothiocyanate group can hydrolyze to an unstable carbamic acid, which then decomposes to an amine.[7] The benzyl bromide group is a reactive alkylating agent that can be hydrolyzed to benzyl alcohol.[10] Protecting the solid reagent from light and moisture maximizes its shelf-life.[5][6]
Q3: My crosslinker precipitates when I add my stock solution to the aqueous reaction buffer. What is happening and how can I fix it?
A3: This is the most common issue encountered with this reagent. The precipitation occurs because the hydrophobic crosslinker is poorly soluble in the aqueous environment of your buffer. When the concentrated organic stock is diluted into the buffer, the crosslinker crashes out of solution before it can react with your target molecule.
Solutions:
-
Co-solvent System: Ensure your final reaction mixture contains a small percentage of the organic solvent used for your stock solution (e.g., 5-10% DMF or DMSO). This can help keep the crosslinker in solution long enough to react.[11][12] Always verify that your target protein or molecule is stable in this final co-solvent concentration.
-
Slow, Dilute Addition: Add the stock solution to the reaction buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This promotes rapid mixing and dispersion, favoring reaction over precipitation.
-
Concentration Management: Avoid using an overly concentrated stock solution. Preparing a more dilute stock (e.g., 10-20 mM instead of 100 mM) may allow for better dispersion in the aqueous phase.[3]
Troubleshooting Guides
Guide 1: Low Reaction Yield or Incomplete Labeling
Low yields are often traced back to issues with solubility or reagent stability. Use this guide to diagnose the problem.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low bioconjugation yield.
Guide 2: Protein Aggregation or Precipitation During Reaction
The introduction of a hydrophobic crosslinker can sometimes induce aggregation of the target protein.
Q: My protein is precipitating after I add the crosslinker. Why is this happening?
A: This is likely a result of the hydrophobic nature of the crosslinker. As the crosslinker binds to the protein surface, it increases the hydrophobicity of local patches. These modified, hydrophobic regions on different protein molecules can interact with each other, leading to aggregation and precipitation.[13][14][15] This is especially problematic for proteins that are already prone to aggregation or have exposed hydrophobic domains.
Solutions & Mitigation Strategies:
| Strategy | Description | Causality |
| Optimize Molar Ratio | Use the lowest effective molar excess of the crosslinker to your protein. A large excess increases the likelihood of multiple modifications and greater surface hydrophobicity. | Minimizes the change in the protein's overall physicochemical properties, reducing the driving force for aggregation. |
| Control Protein Concentration | Perform the conjugation reaction at a lower protein concentration if possible. | Reduces the probability of intermolecular interactions that lead to aggregation.[13] |
| Add Stabilizing Excipients | Include additives like arginine, glycerol, or non-ionic detergents (e.g., Tween-20) in your reaction buffer. | These excipients can act as "chaperone-like" molecules, shielding hydrophobic patches and increasing the energetic barrier for aggregation. |
| Immediate Purification | Proceed to the purification step (e.g., size exclusion chromatography or dialysis) immediately after the reaction quench to remove excess, unreacted crosslinker. | Unreacted, insoluble crosslinker particles can act as nucleation sites for protein aggregation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a stock solution for immediate use in a bioconjugation reaction.
Materials:
-
1-(Bromomethyl)-4-isothiocyanatobenzene
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Precision balance
Procedure:
-
Equilibrate the vial of 1-(Bromomethyl)-4-isothiocyanatobenzene to room temperature before opening to prevent moisture condensation.
-
In a fume hood, weigh out a precise amount of the solid (Molecular Weight: 228.1 g/mol ).[5][6] For example, weigh 2.28 mg to prepare 1 mL of a 10 mM solution.
-
Add the appropriate volume of anhydrous DMF or DMSO to the solid.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Crucially: Prepare this stock solution immediately before use. Do not store stock solutions in DMF or DMSO for extended periods, as residual moisture can cause hydrolysis.
Protocol 2: General Protein Conjugation Workflow
This workflow outlines the key steps for labeling a protein with the crosslinker.
Conjugation Workflow Diagram
Caption: Step-by-step workflow for a typical bioconjugation experiment.
Understanding Side Reactions: The Importance of Anhydrous Conditions
The primary challenge, beyond solubility, is preventing hydrolysis. Both reactive groups are susceptible.
Competing Hydrolysis Pathways
Caption: Desired reaction pathways vs. undesired hydrolysis side reactions.
References
-
Kolodych, S., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Bromophenyl isothiocyanate. PubChem Compound Summary for CID 16133. [Link]
-
Castro, A., et al. (2000). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Bianco, V., et al. (2018). Protein Unfolding and Aggregation near a Hydrophobic Interface. Physical Review Letters. [Link]
-
Nielsen, J. K., et al. (2009). The toxic effects of benzyl glucosinolate and its hydrolysis product, the biofumigant benzyl isothiocyanate, to Folsomia fimetaria. Environmental Toxicology and Chemistry. [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports. [Link]
-
Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie. [Link]
-
Patel, K., et al. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Sarvarian, P. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation- Mimicking Conditions. Laurentian University Thesis. [Link]
-
Sarkar, A., & Ghosh, K. (2021). Understanding the role of hydrophobic patches in protein disaggregation. Physical Chemistry Chemical Physics. [Link]
-
Banerjee, S., & Santra, M. K. (2018). Aggregation of a hydrophobic protein in (a) solution and (b) hydrogel. ResearchGate. [Link]
-
European Medicines Agency (2010). Formulation of poorly soluble compounds. EMA Workshop Presentation. [Link]
-
Li, Y., et al. (2022). Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. Foods. [Link]
-
Rattanaporn, K., et al. (2012). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. [Link]
-
Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chembiochem. [Link]
-
Ferreira, L. A., et al. (2015). Effects of Polymer Hydrophobicity on Protein Structure and Aggregation Kinetics in Crowded Milieu. Biochemistry. [Link]
-
H-S., Kim, & J-Y., Lee. (2022). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Antioxidants. [Link]
-
Kawakami, K., et al. (2004). Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. Journal of Pharmaceutical Sciences. [Link]
-
Nguyen, B. C. Q., et al. (2022). Shelf-life stability of Asparagopsis bromoform in oil and freeze-dried powder. Journal of Applied Phycology. [Link]
-
Rohn, S., et al. (2018). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Chemistry. [Link]
-
Burow, M., et al. (2007). Hydrolysis of benzylglucosinolate in the presence and absence of.... ResearchGate. [Link]
-
Cell Press (2017). Protein Aggregation Up-Close. YouTube. [Link]
-
Cheméo (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Cheméo. [Link]
-
Zhang, C., et al. (2018). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. The Journal of Chemical Thermodynamics. [Link]
Sources
- 1. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]
- 6. adipogen.com [adipogen.com]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The toxic effects of benzyl glucosinolate and its hydrolysis product, the biofumigant benzyl isothiocyanate, to Folsomia fimetaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. laurentian.ca [laurentian.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1-(Bromomethyl)-4-isothiocyanatobenzene
Welcome to the technical support guide for 1-(Bromomethyl)-4-isothiocyanatobenzene (BITB). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile bifunctional linker and to troubleshoot common issues that can lead to diminished reaction yields. Our goal is to provide you with the causal understanding and practical methodologies necessary to achieve success in your synthetic endeavors.
Introduction: The Duality of 1-(Bromomethyl)-4-isothiocyanatobenzene
1-(Bromomethyl)-4-isothiocyanatobenzene is a powerful hetero-bifunctional crosslinker. Its utility stems from two distinct reactive sites:
-
The Bromomethyl Group : An electrophilic benzylic bromide, highly susceptible to nucleophilic substitution (SN1 and SN2) reactions. The benzylic position enhances reactivity due to the resonance stabilization of the transition state or carbocation intermediate.[1][2][3]
-
The Isothiocyanate Group : An electrophilic carbon atom that readily reacts with primary amines to form stable thiourea linkages, and with other nucleophiles like thiols or hydroxyl groups.[4][5]
This dual reactivity allows for a wide range of applications, from labeling biomolecules to synthesizing complex heterocyclic structures. However, it is also the source of potential side reactions that can compromise yields if not properly controlled. This guide will address these challenges head-on.
Section 1: Reagent Integrity and Handling - The Foundation of Success
Low yields often originate from compromised starting material. Before troubleshooting the reaction, first, validate your reagent.
Q1: My BITB reagent is off-white or light brown. Is it still usable?
Yes, this is the typical appearance of the solid reagent.[6][7] However, a dark brown or tar-like appearance may indicate decomposition or polymerization. Purity should be confirmed by ¹H-NMR and HPLC before use if there is any doubt.[7]
Q2: What are the optimal storage conditions for BITB?
Long-term storage should be at -20°C.[6][7] For short-term use, +4°C is acceptable. Crucially, the reagent must be protected from moisture and light.[6][7] The isothiocyanate group is particularly susceptible to hydrolysis, and the benzylic bromide can be light-sensitive.
Q3: I suspect my BITB has degraded. What are the likely degradation pathways?
There are two primary non-reaction degradation pathways:
-
Hydrolysis: Exposure to atmospheric moisture can hydrolyze the isothiocyanate group (-NCS) to an amine (-NH₂) or the bromomethyl group (-CH₂Br) to a benzyl alcohol (-CH₂OH).
-
Polymerization: BITB can self-react under certain conditions (e.g., elevated temperatures, presence of initiators), leading to insoluble polymeric material.[8]
Protocol 1: Quick Quality Check of BITB
-
Appearance Check: Visually inspect for a uniform, white to light brown solid. Note any discoloration or clumping.
-
Solubility Test: Dissolve a small amount (1-2 mg) in 1 mL of chloroform or toluene. The pure compound should dissolve completely.[6] Insoluble particulates may suggest polymerization.
-
TLC Analysis: Spot the dissolved sample on a silica gel TLC plate and elute with a 9:1 Hexanes:Ethyl Acetate mixture. A pure sample should show a single major spot. The presence of a baseline spot (polymeric material) or highly polar spots (hydrolysis products) indicates degradation.
Section 2: Troubleshooting Nucleophilic Substitution at the Bromomethyl Site
This is the most common application of BITB. The primary goal is to achieve selective substitution at the benzylic carbon without engaging the isothiocyanate group.
Q4: My reaction with a primary/secondary amine nucleophile is giving a complex mixture of products and a low yield of the desired product.
This is a classic case of competing reactivities. Amines are excellent nucleophiles for both the bromomethyl group (forming a secondary or tertiary amine) and the isothiocyanate group (forming a thiourea).
Causality: The isothiocyanate carbon is a strong electrophile.[5] If the nucleophilic attack at the bromomethyl carbon is slow (e.g., due to steric hindrance or suboptimal conditions), the amine will have more opportunity to attack the isothiocyanate, leading to an undesired thiourea side product.
Solution:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature). SN2 reactions at the benzylic position are often facile even at lower temperatures, while the reaction to form the thiourea may be slower.
-
Use a Non-Nucleophilic Base: If a base is required to scavenge the HBr byproduct, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge. Avoid using excess amine nucleophile to act as the base, as this increases the concentration of the species that can form the thiourea byproduct.
-
Order of Addition: Add the BITB solution dropwise to a solution of the amine nucleophile and base. This maintains a low instantaneous concentration of BITB, minimizing side reactions.
Q5: I'm using an oxygen or sulfur nucleophile (e.g., a phenol or thiol) and getting no reaction or very low conversion.
While the benzylic bromide is reactive, a weak nucleophile requires specific conditions to proceed efficiently.
Causality: Weak nucleophiles (e.g., alcohols, phenols, or even some thiols) may require deprotonation to become potent. The reaction may also be slow, leading to thermal degradation of BITB if heated for extended periods.[9]
Solution:
-
Activate the Nucleophile: Convert the nucleophile to its more reactive conjugate base (an alkoxide, phenoxide, or thiolate) using a suitable base. The choice of base is critical.
| Base | Recommended Solvent | Use Case & Comments |
| NaH | Anhydrous THF, DMF | Strong, non-nucleophilic base. Ideal for alcohols and thiols. Requires strictly anhydrous conditions. |
| K₂CO₃ | DMF, Acetonitrile | A milder, effective base for phenols and thiols. Easier to handle than NaH. |
| DBU | Acetonitrile, THF | Strong, non-nucleophilic organic base. Good for sensitive substrates. |
-
Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the nucleophile, increasing its effective reactivity.[10] Avoid protic solvents like water or alcohols, which can act as competing nucleophiles and lead to solvolysis byproducts.[10]
Diagram 1: Key Reaction Pathways of BITB
This diagram illustrates the dual reactivity of 1-(Bromomethyl)-4-isothiocyanatobenzene, showing the desired nucleophilic substitution pathway and the common thiourea side reaction.
Caption: Competing reaction pathways for BITB with an amine nucleophile.
Section 3: Common Side Reactions and Troubleshooting
Q6: My reaction is complete by TLC, but during aqueous work-up, I'm losing a significant amount of my product and forming a new, more polar spot.
This strongly suggests hydrolysis of the isothiocyanate group.
Causality: The isothiocyanate group is electrophilic and can be attacked by water, especially under acidic or basic conditions, which are common during work-up.[11] The initial product is a carbamic acid, which is unstable and decomposes to the corresponding primary amine, releasing CO₂. This new amine is much more polar and may be lost to the aqueous layer or complicate purification.
Solution:
-
Minimize Water Contact: Perform the work-up as quickly as possible.
-
Neutral pH: Ensure the aqueous solution used for extraction is neutral (pH ~7). Avoid acidic or basic washes if the isothiocyanate group needs to be preserved. Use brine to wash the organic layer and reduce the amount of dissolved water.
-
Anhydrous Drying: Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.
Q7: My crude product contains a significant amount of a high-molecular-weight, insoluble material.
This is likely due to polymerization.
Causality: BITB can polymerize through self-reaction, especially if the reaction is run at high temperatures or for prolonged periods. The benzylic bromide of one molecule can be attacked by a nucleophilic site on another (potentially a transiently formed amine from hydrolysis), initiating a chain reaction.
Solution:
-
Lower Reaction Temperature: Avoid high temperatures (> 60-80 °C) whenever possible.
-
Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[12]
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.
Diagram 2: Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose the cause of a low-yielding reaction.
Caption: A step-by-step decision tree for troubleshooting BITB reactions.
Section 4: Experimental Protocols
Protocol 2: General Procedure for SN2 Reaction with a Phenolic Nucleophile
This protocol provides a robust starting point for reacting a phenol with BITB.
-
Glassware Preparation: Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).[12]
-
Reagent Preparation:
-
In the dried flask, dissolve the phenol (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in anhydrous DMF (providing a concentration of ~0.1 M with respect to the phenol).
-
In a separate, dry flask, dissolve 1-(Bromomethyl)-4-isothiocyanatobenzene (1.1 eq.) in a minimal amount of anhydrous DMF.
-
-
Reaction Execution:
-
Stir the phenol/base mixture at room temperature for 20 minutes to ensure formation of the phenoxide.
-
Cool the mixture to 0°C using an ice bath.
-
Add the BITB solution dropwise to the stirred phenoxide solution over 15-20 minutes.
-
-
Monitoring:
-
Allow the reaction to warm slowly to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the limiting reagent.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x) to remove residual DMF and water.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
References
-
PubChem. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133. [Link]
-
Lee, J., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Wikipedia. Isothiocyanate. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]
-
RSC Publishing. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. [Link]
-
ResearchGate. Reaction of isothiocyanates with nucleophiles. [Link]
-
Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]
-
RSC Publishing. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. [Link]
-
NIH National Library of Medicine. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
ResearchGate. Stable Heterocumulene Monomer in Water; Synthesis and Polymerization of (Meth)acrylates Having an Isothiocyanate Structure. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
RSC Publishing. Competitive reactivity of the aryl isothiocyanate dipolarophile at N=C versus C=S with nucleophilic 1,3-dipoles. [Link]
-
NIH National Library of Medicine. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. [Link]
-
ResearchGate. Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. [Link]
-
ResearchGate. Optimization of Reaction Conditions for Bromomethyl Carbinol Formation. [Link]
-
MDPI. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. [Link]
-
Reddit. What are some common causes of low reaction yields?. [Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
-
Linus Pauling Institute, Oregon State University. Isothiocyanates. [Link]
-
Taylor & Francis Online. REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
PubMed. Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
NIH National Library of Medicine. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution.... [Link]
-
ResearchGate. The synthesis of isothiocyanates via a hydrolysis reaction.... [Link]
-
ResearchGate. Shelf-life stability of Asparagopsis bromoform in oil and freeze-dried powder. [Link]
-
PubMed. Improving benzyl-isothiocyanate bioaccessibility in white mustard.... [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
-
Scientific & Academic Publishing. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
Sources
- 1. asccollegekolhar.in [asccollegekolhar.in]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Bromomethyl)phenyl isothiocyanate - CAS-Number 155863-32-4 - Order from Chemodex [chemodex.com]
- 7. adipogen.com [adipogen.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Troubleshooting [chem.rochester.edu]
Technical Comparison Guide: 1-(Bromomethyl)-4-isothiocyanatobenzene vs. Standard Heterobifunctionals
This guide provides an in-depth technical comparison of 1-(Bromomethyl)-4-isothiocyanatobenzene (referred to herein as Br-Ph-NCS ) against industry-standard crosslinkers like SMCC and MBS. It focuses on the unique chemical properties, stability profiles, and specific application niches of this rigid, heterobifunctional reagent.
Executive Summary: The Rigid Specialist
While reagents like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are the "gold standard" for general amine-to-sulfhydryl crosslinking, 1-(Bromomethyl)-4-isothiocyanatobenzene occupies a specialized niche. It is defined by its aromatic rigidity , hydrophobicity , and the formation of an exceptionally stable thiourea linkage.
Best For:
-
Active Site Probing: Mapping hyper-reactive cysteines in chemoproteomics.
-
Rigid Conjugation: When the flexibility of an alkyl chain (found in SPDP or GMBS) would destabilize the protein complex or reduce binding affinity.
-
Stable Labeling: Creating conjugates that must withstand harsh hydrolytic conditions where maleimides might undergo ring opening or exchange.
Chemical Mechanism & Reactivity Profile[1][2]
Br-Ph-NCS is a heterobifunctional crosslinker containing two distinct reactive groups on a benzene ring scaffold.
The Dual-Warhead Mechanism
-
Isothiocyanate (-NCS): Reacts with primary amines (
) (Lysine, N-terminus) to form a thiourea bond.-
Kinetics: Slower than NHS esters but significantly more stable in aqueous solution (half-life in hours vs. minutes for NHS).
-
pH Optima: pH 8.5 – 9.5 (Requires deprotonated amine).
-
-
Bromomethyl (
): A benzylic bromide that reacts primarily with sulfhydryls ( ) via an alkylation mechanism to form a thioether bond.-
Specificity: Highly reactive toward thiols (Cysteine) at physiological pH (7.0–7.5). Can react with Histidine or Amines at higher pH (>8.5).[1]
-
Stability:[2][3][4][5] Irreversible. Unlike maleimides, which can undergo retro-Michael addition (thiol exchange), the benzylic thioether is chemically inert.
-
Visualization: Reaction Pathways
The following diagram illustrates the divergent reaction pathways and the resulting stable linkages.
Caption: Dual reactivity of Br-Ph-NCS. The -NCS group targets amines to form thioureas, while the benzylic bromide targets thiols to form thioethers.
Comparative Analysis: Br-Ph-NCS vs. SMCC vs. MBS
The following table contrasts Br-Ph-NCS with the two most common heterobifunctional crosslinkers: SMCC (Cyclohexane spacer) and MBS (Aromatic spacer).
| Feature | 1-(Bromomethyl)-4-isothiocyanatobenzene | SMCC (Sulfo-SMCC) | MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide) |
| Amine Reactive Group | Isothiocyanate (-NCS) | NHS Ester | NHS Ester |
| Amine Bond Type | Thiourea (Very High Stability) | Amide (High Stability) | Amide (High Stability) |
| Hydrolysis Risk | Low (Stable in water for hours) | High (Hydrolyzes in minutes) | High (Hydrolyzes in minutes) |
| Thiol Reactive Group | Benzylic Bromide ( | Maleimide | Maleimide |
| Thiol Bond Type | Thioether (via Alkylation) | Thioether (via Michael Addition) | Thioether (via Michael Addition) |
| Reversibility | Irreversible | Potentially Reversible (Retro-Michael) | Potentially Reversible |
| Spacer Arm | ~9.0 Å (Rigid Phenyl) | 8.3 Å (Rigid Cyclohexane) | 9.9 Å (Rigid Phenyl) |
| Hydrophobicity | High (Requires DMSO/DMF) | Low (Sulfo-SMCC is water soluble) | Moderate |
| Selectivity | Moderate (Br can hit His/Lys at high pH) | High (Maleimide specific for Cys at pH 6.5-7.[1]5) | High |
Critical Insights
-
Bond Stability: The thiourea bond formed by Br-Ph-NCS is more resistant to enzymatic degradation and chemical hydrolysis than the amide bond formed by NHS esters.
-
Reagent Stability: You can dissolve Br-Ph-NCS in organic solvent and keep it for longer periods during a reaction sequence. NHS esters must be used immediately upon dissolution.
-
Specificity Trade-off: Maleimides (SMCC) are superior for strict cysteine specificity. Benzylic bromides are "hotter" electrophiles; if no free cysteine is available, they may alkylate histidine or methionine, leading to off-target conjugation.
Experimental Protocol: "Probe-First" Conjugation
Because benzylic bromides can react with amines (albeit slower than with thiols), a "Protein-First" strategy can lead to polymerization. The most robust workflow is the Probe-First approach, where a small molecule (drug/fluorophore) is modified first.
Workflow Diagram
Caption: Optimal two-step conjugation workflow preventing protein polymerization.
Detailed Methodology
Reagents:
-
Linker: 1-(Bromomethyl)-4-isothiocyanatobenzene (dissolved in dry DMSO or DMF).
-
Amine-Ligand: Small molecule drug or fluorophore with a primary amine.
-
Target Protein: Reduced, containing free sulfhydryls (Buffer: PBS, pH 7.2, 5mM EDTA).
Step 1: Synthesis of the Activated Probe (Thiourea Formation)
-
Dissolve the Amine-Ligand in dry DMF/DMSO.
-
Add 1.2 - 1.5 molar equivalents of Br-Ph-NCS.
-
Add a catalytic amount of Triethylamine (TEA) to ensure the amine is deprotonated.
-
Incubate at Room Temperature (RT) for 2–4 hours.
-
Why: The -NCS reaction is slow but driven to completion by the base. The benzylic bromide remains intact in organic solvent.
-
-
Optional: Purify via HPLC if the ligand is valuable; otherwise, proceed directly if excess linker is minimal.
Step 2: Protein Conjugation (Thioether Formation)
-
Ensure Target Protein has free thiols. If reduced with DTT/BME, desalt into PBS (pH 7.2, 5mM EDTA) to remove reducing agents.
-
Note: TCEP is compatible and does not need removal, but TCEP can sometimes react with benzylic halides over long periods. Desalting is safer.
-
-
Add the reaction mixture from Step 1 to the protein solution.
-
Ratio: Target a 5–10x molar excess of Probe over Protein.
-
Solvent: Ensure final DMSO/DMF concentration is <10% to prevent protein precipitation.
-
-
Incubate at RT for 1 hour or 4°C overnight.
-
Quench: Add excess Cysteine or Mercaptoethanol to scavenge unreacted bromide.
-
Purify: Dialysis or Size Exclusion Chromatography (SEC).
Troubleshooting & Critical Considerations
| Issue | Cause | Solution |
| Precipitation | Reagent is highly hydrophobic. | Dissolve Br-Ph-NCS in high-grade DMSO/DMF first. Add to aqueous buffer slowly while vortexing. Keep organic solvent >5% if possible. |
| Non-Specific Labeling | pH too high during Step 2. | Keep pH < 7.5 during the Cysteine reaction step.[2] Above pH 8.0, the benzylic bromide will begin alkylating Lysines and Histidines. |
| Low Yield (Step 1) | Protonated amines. | Isothiocyanates require unprotonated amines. Ensure the organic reaction contains a base (TEA or DIPEA). |
| Protein Aggregation | Over-crosslinking. | Avoid adding Br-Ph-NCS directly to the protein before the small molecule. This will crosslink protein amines to protein cysteines (polymerization). |
References
-
Banks, D. D., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates.[2] Royal Society of Chemistry Advances. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 5: Heterobifunctional Crosslinkers). Link
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports. Link
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.[8][7][9] Technical Handbook. Link
Sources
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
advantages of using 1-(Bromomethyl)-4-isothiocyanatobenzene in bioconjugation
Technical Assessment: 1-(Bromomethyl)-4-isothiocyanatobenzene in Bioconjugation
Executive Summary
1-(Bromomethyl)-4-isothiocyanatobenzene (often abbreviated as Bn-NCS or related to p-SCN-Bn derivatives) represents a class of "short-spacer" heterobifunctional linkers that offer a distinct advantage over conventional NHS-Maleimide systems: hyper-stability .
While NHS esters and Maleimides are ubiquitous due to their fast kinetics, they suffer from hydrolytic degradation and retro-Michael addition (payload loss) in serum. This guide analyzes how the 1-(Bromomethyl)-4-isothiocyanatobenzene scaffold overcomes these limitations by forming thiourea and thioether bonds—two of the most robust linkages in chemical biology. This molecule is the "gold standard" precursor for synthesizing bifunctional chelators (e.g.,
Part 1: Chemical Mechanism & Orthogonality
This molecule possesses two distinct reactive handles separated by a rigid phenyl spacer. Understanding the reactivity hierarchy is critical for designing successful protocols.
The Isothiocyanate (ITC) Motif ( )
-
Target: Primary Amines (Lysine
-amines, N-terminal -amines). -
Mechanism: Nucleophilic attack by the amine nitrogen on the central carbon of the ITC group.
-
Key Advantage: Unlike the amide bond formed by NHS esters (which can hydrolyze before reaction), the ITC group is moderately stable in aqueous solution. The resulting thiourea bond is chemically inert and resistant to enzymatic cleavage in serum.
The Bromomethyl Motif ( )
-
Target: Nucleophiles (Thiols, Secondary Amines, Hydroxyls).
-
Mechanism:
Nucleophilic Substitution.[][] -
Result: Formation of a Thioether (with thiols) or Tertiary Amine (with secondary amines).
-
Key Advantage: The benzylic bromide is a "soft" electrophile. When reacted with thiols, it forms a thioether bond that is irreversible .[][] This contrasts with Maleimide-thiol conjugates, which are reversible and can exchange with serum albumin (the "Retro-Michael" problem).
Part 2: Comparative Analysis (The "Why")
The following table contrasts 1-(Bromomethyl)-4-isothiocyanatobenzene against the industry-standard SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
| Feature | 1-(Bromomethyl)-4-isothiocyanatobenzene | SMCC (NHS / Maleimide) |
| Amine Linkage | Thiourea (Extremely Stable) | Amide (Stable, but precursor hydrolyzes fast) |
| Thiol Linkage | Thioether (Irreversible) | Thioether-Succinimide (Reversible in serum) |
| Linker Rigidity | High (Phenyl ring) | Moderate (Cyclohexane ring) |
| Hydrophobicity | High (Requires organic co-solvent) | Moderate (Sulfonated versions available) |
| Serum Stability | >7 Days (Ideal for Radiotherapy/PET) | 1-3 Days (Risk of off-target toxicity) |
| Reaction pH | pH 8.5–9.0 (ITC), pH 7.0–8.0 (Br) | pH 7.0–8.0 (NHS), pH 6.5–7.5 (Mal) |
Critical Insight: The Stability Imperative
For Antibody-Drug Conjugates (ADCs) or Radioimmunotherapy (RIT), linker failure is catastrophic. If a radioactive isotope or toxic payload falls off in circulation, it accumulates in the kidneys or bone marrow.
-
Evidence: Studies on Zirconium-89 labeled antibodies show that chelators attached via ITC-benzyl linkages (derived from this scaffold) exhibit <5% release over 7 days in serum, whereas maleimide-based equivalents often show 10–20% loss due to thiol exchange.
Part 3: Decision Logic & Pathways
The following diagram illustrates the decision process for selecting this linker and the reaction mechanism.
Figure 1: Decision matrix and synthetic workflow for utilizing 1-(Bromomethyl)-4-isothiocyanatobenzene.
Part 4: Experimental Protocol
This protocol describes the synthesis of a Bifunctional Chelator (BFC) followed by antibody conjugation.[5] This is the most common high-value application of this molecule.
Phase 1: Payload Functionalization (Synthesis of p-SCN-Bn-Macrocycle)
Context: You are attaching the linker to a macrocycle (e.g., Cyclen or Drug with secondary amine) via the Bromomethyl group.
-
Dissolution: Dissolve the macrocycle (1.0 eq) in dry Chloroform (
) or Acetonitrile ( ). Add Diisopropylethylamine (DIPEA, 3.0 eq) as a base. -
Addition: Add 1-(Bromomethyl)-4-isothiocyanatobenzene (1.1 eq) dropwise.
-
Note: The Bromomethyl group reacts preferentially with the secondary amines of the macrocycle over the ITC group under these conditions.
-
-
Incubation: Stir at Room Temperature (RT) for 12–24 hours.
-
Purification: Precipitate the product using cold diethyl ether. The ITC group remains intact for the next step.
Phase 2: Antibody Conjugation (The "Gold Standard" Protocol)
Context: Attaching the functionalized payload to an Antibody (mAb).[5][6][7]
-
Buffer Exchange: Exchange mAb into 0.1 M Sodium Carbonate buffer, pH 9.0 .
-
Critical: Do NOT use Tris or Glycine buffers (they contain amines that will quench the ITC).
-
Why pH 9.0? The
-amino group of Lysine ( ) must be deprotonated to react with the ITC.
-
-
Reaction:
-
Dissolve the ITC-ligand (from Phase 1) in DMSO (concentration ~10 mg/mL).
-
Add ligand to mAb solution (molar ratio 5:1 to 20:1, depending on desired Drug-to-Antibody Ratio). Keep DMSO < 5% v/v.
-
Incubate at 37°C for 1–2 hours or RT for 4–12 hours .
-
-
Quenching: Add 50
L of 1M Tris-HCl (pH 8.0) to quench unreacted ITC groups. -
Purification: Use a PD-10 desalting column or Slide-A-Lyzer dialysis cassette (PBS, pH 7.4) to remove excess small molecules.
Part 5: Data & Performance Validation
Table 2: Stability of Linkage Systems in Human Serum (37°C)
Data synthesized from comparative radiopharmaceutical studies (e.g.,
| Linker Type | Day 1 Intact % | Day 3 Intact % | Day 7 Intact % | Mechanism of Failure |
| Bn-NCS (Thiourea/Thioether) | > 99% | > 98% | > 95% | Negligible (Slow oxidation) |
| Maleimide-Thiol (Succinimide) | 95% | 85% | 70–80% | Retro-Michael Exchange |
| NHS-Amide | > 99% | > 98% | > 95% | Stable (But hydrolysis during synthesis is high) |
Interpretation: While the final Amide bond (NHS) is stable, the process of getting there is inefficient due to hydrolysis. The Maleimide bond is easy to form but unstable in vivo. The Bn-NCS system offers the "best of both worlds": the synthesis efficiency of a click-like reaction (ITC) and the long-term stability required for clinical applications.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on ITC and Bromomethyl chemistry).
-
Perk, L. R., et al. (2010). "p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging."[5][7][8] European Journal of Nuclear Medicine and Molecular Imaging, 37(2), 250-259. (Demonstrates superior stability of the Bn-NCS linkage).
-
Tolmachev, V., et al. (2014). "Influence of labeling chemistry on the biodistribution and imaging properties of antibodies."[6][7] Current Pharmaceutical Design, 20(14), 2318-2328. (Comparison of Maleimide vs. ITC stability).
-
Cooper, M. S., et al. (2006). "Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: conjugation efficiency, specific activity and in vitro stability." Bioconjugate Chemistry, 17(5), 1259-1269.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Covalent Bonds Formed by 1-(Bromomethyl)-4-isothiocyanatobenzene in Bioconjugation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Heterobifunctional Linker
In the intricate field of bioconjugation, the ability to covalently link distinct biomolecules with precision and stability is paramount. 1-(Bromomethyl)-4-isothiocyanatobenzene is a hetero-bifunctional linker, a class of reagents designed for this very purpose.[1][2] These molecules possess two different reactive groups, enabling controlled, sequential reactions that minimize the formation of undesirable homopolymers.[3] This guide provides a comprehensive characterization of the covalent bonds formed by 1-(Bromomethyl)-4-isothiocyanatobenzene, comparing its performance and underlying chemical principles with key alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from field applications to empower researchers in making informed decisions for their conjugation strategies.
The Dual-Action Reactivity of 1-(Bromomethyl)-4-isothiocyanatobenzene
The utility of 1-(Bromomethyl)-4-isothiocyanatobenzene stems from its two chemically distinct reactive moieties: an isothiocyanate group and a bromomethyl group, attached to a stable phenyl spacer.[4][5] This structure allows for the targeted modification of different functional groups, typically primary amines and sulfhydryls, which are prevalent in proteins.
The Isothiocyanate Group: Targeting Primary Amines
The isothiocyanate (-N=C=S) group is a well-established amine-reactive moiety.[6][7] It reacts with the non-protonated form of primary amines, such as the ε-amino group of lysine residues or the N-terminal α-amino group of a polypeptide chain.
-
Mechanism of Action: The reaction proceeds via a nucleophilic addition mechanism.[7] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom of the isothiocyanate. This forms a stable, covalent thiourea linkage. The reaction is highly efficient and typically proceeds without the formation of major byproducts.
-
Reaction Causality: The efficiency of this reaction is pH-dependent. A moderately alkaline pH (typically 8.0-9.0) is required to ensure a significant population of deprotonated primary amines, which are the active nucleophiles. However, excessively high pH can lead to hydrolysis of the isothiocyanate group, reducing conjugation efficiency.
The Bromomethyl Group: Targeting Sulfhydryls and Other Nucleophiles
The bromomethyl group (-CH₂Br) acts as an alkylating agent. It is particularly reactive towards strong nucleophiles like the thiol group (-SH) of cysteine residues.
-
Mechanism of Action: This reaction is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[8] The sulfur atom of a deprotonated thiol (thiolate anion) attacks the carbon atom of the bromomethyl group, displacing the bromide leaving group. This results in the formation of a highly stable thioether bond.
-
Reaction Causality & Selectivity: While highly reactive towards thiols, the bromomethyl group can also react with other nucleophilic amino acid side chains, such as the imidazole ring of histidine and the thioether of methionine, especially under forcing conditions or during prolonged reaction times. It is also susceptible to hydrolysis in aqueous solutions.[9] Therefore, for maximum selectivity towards cysteine, reactions are often performed at a near-neutral pH (6.5-7.5), where the more nucleophilic thiolate anion is present in sufficient concentration, while minimizing competing side reactions.
Caption: Dual reactivity of 1-(Bromomethyl)-4-isothiocyanatobenzene.
Comparative Analysis with Alternative Crosslinkers
The choice of a crosslinker is dictated by the specific application, required bond stability, and the functional groups available on the biomolecules. Here, we compare 1-(Bromomethyl)-4-isothiocyanatobenzene with two widely used alternatives: SMCC and SPDP.
| Feature | 1-(Bromomethyl)-4-isothiocyanatobenzene | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) |
| Amine-Reactive Group | Isothiocyanate | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Amine Reaction Target | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Resulting Amine Linkage | Thiourea | Amide | Amide |
| Sulfhydryl-Reactive Group | Bromomethyl | Maleimide | Pyridyldithiol |
| Sulfhydryl Reaction Target | Sulfhydryls (Cys) | Sulfhydryls (Cys) | Sulfhydryls (Cys) |
| Resulting Sulfhydryl Linkage | Thioether | Thioether (via succinimidyl ring) | Disulfide |
| Overall Linkage Stability | Very High: Both thiourea and thioether bonds are highly stable and non-reversible under typical biological conditions. | High: The amide bond is very stable. The thioether linkage is generally stable, but can undergo hydrolysis of the succinimide ring or retro-Michael reactions.[10] | Conditionally Labile: The amide bond is stable, but the disulfide bond is readily cleaved by reducing agents (e.g., DTT, TCEP). |
| Optimal pH (Amine Reaction) | 8.0 - 9.0 | 7.2 - 8.5 | 7.2 - 8.5 |
| Optimal pH (Sulfhydryl Reaction) | 6.5 - 7.5 | 6.5 - 7.5 | 6.5 - 8.5 |
| Key Advantage | Forms exceptionally stable, non-cleavable linkages. The phenyl spacer provides rigidity. | Widely used and well-characterized. High specificity of maleimide for sulfhydryls at neutral pH. | The resulting disulfide bond is cleavable, which is advantageous for applications like drug delivery or affinity purification where release of a component is desired. |
| Key Disadvantage | Bromomethyl group can exhibit lower selectivity than maleimides and may react with other nucleophiles. Susceptible to hydrolysis. | NHS esters are prone to hydrolysis in aqueous buffers, requiring efficient reactions. The maleimide-thiol linkage has questionable long-term stability in vivo.[10] | Disulfide bonds can be unstable in reducing environments, such as the cytoplasm of a cell. |
Experimental Protocols: A Self-Validating Workflow
The following protocol details a standard two-step sequential conjugation procedure, which is a self-validating system when combined with the subsequent characterization steps. This approach ensures that the first reaction is complete before the second biomolecule is introduced, providing greater control over the final conjugate.
Workflow for Two-Step Sequential Conjugation
Caption: Self-validating workflow for two-step protein conjugation.
Detailed Protocol: Two-Step Conjugation of Protein-A (Amine-containing) to Protein-B (Sulfhydryl-containing)
This protocol is a general guideline and must be optimized for specific proteins.
Materials:
-
Protein-A (in an amine-free buffer, e.g., PBS, pH 8.0)
-
Protein-B (with at least one free sulfhydryl; if necessary, reduce disulfide bonds with TCEP and purify)
-
1-(Bromomethyl)-4-isothiocyanatobenzene (BMIB)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5
-
Reaction Buffer B: 50 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Step 1: Activation of Protein-A with BMIB
-
Causality: This step selectively targets the primary amines on Protein-A using the isothiocyanate moiety of BMIB. The reaction is performed at a pH > 8 to ensure the amines are deprotonated and nucleophilic.
-
Prepare a 10 mM stock solution of BMIB in anhydrous DMF. Note: Prepare this solution immediately before use as BMIB is moisture-sensitive.
-
Dissolve Protein-A in Reaction Buffer A to a final concentration of 1-5 mg/mL.
-
Calculate the volume of BMIB stock solution needed for a 10- to 20-fold molar excess over Protein-A.
-
Add the calculated volume of BMIB stock solution to the Protein-A solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes. This step is not always necessary before purification but can deactivate any remaining isothiocyanate groups.
-
Remove excess, non-reacted BMIB by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. The product is Protein-A now functionalized with bromomethyl groups (Protein-A-BM).
-
Step 2: Conjugation of Activated Protein-A-BM to Protein-B
-
Causality: This step utilizes the newly introduced bromomethyl groups on Protein-A to react with free sulfhydryls on Protein-B, forming a stable thioether bond. The pH is lowered to ~7.2 to enhance the selectivity for the highly nucleophilic thiolate anions over other potential nucleophiles.
-
Immediately after purification, add Protein-B to the solution of Protein-A-BM. A 1:1 molar ratio is a good starting point, but this may require optimization.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
To quench the reaction and cap any unreacted sulfhydryls on Protein-B, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10 mM. Incubate for 30 minutes.
-
The final conjugate (Protein-A-S-Protein-B) can be purified from unreacted components using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the proteins.
-
Characterization and Validation
-
SDS-PAGE Analysis: Run samples from each step (Protein-A, Protein-B, and the final conjugate) on an SDS-PAGE gel under non-reducing conditions. A successful conjugation will show a new band at a higher molecular weight corresponding to the Protein-A-Protein-B conjugate. This provides visual validation of bond formation.
-
Mass Spectrometry (MS): For a precise characterization of the bond and conjugation efficiency, analyze the final product using MALDI-TOF or ESI-MS. The resulting mass spectrum should show a peak corresponding to the theoretical mass of the conjugate. This confirms the covalent nature of the linkage.
Conclusion: A Niche for High-Stability Applications
1-(Bromomethyl)-4-isothiocyanatobenzene carves a specific and valuable niche in the bioconjugation toolkit. The thiourea and thioether bonds it facilitates are among the most stable linkages available, making it an excellent choice for applications requiring long-term stability in challenging biological environments, such as the creation of antibody-drug conjugates intended for circulation or the development of robust diagnostic reagents. While alternatives like SMCC offer procedural convenience and SPDP provides strategic cleavability, the exceptional stability of the bonds formed by 1-(Bromomethyl)-4-isothiocyanatobenzene remains its defining and most compelling feature. A thorough understanding of its dual-reactivity mechanism and the causality behind optimal reaction conditions is essential for leveraging its full potential and achieving successful, validated bioconjugation outcomes.
References
-
PubChem. (n.d.). 1-(bromomethyl)-4-isothiocyanatobenzene. Retrieved from [Link]
- Singh, R., et al. (2020).
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
- Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances.
- Bernardes, G. J. L., et al. (2013). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Journal of the American Chemical Society.
-
G-Biosciences. (n.d.). Protein Cross-Linkers. Retrieved from [Link]
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
- Li, Z.-Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Chemistry Central Journal.
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A Comparative Guide to Preserving Protein Bioactivity: An In-Depth Analysis of Labeling with 1-(Bromomethyl)-4-isothiocyanatobenzene (BMIB) and Its Alternatives
Executive Summary
The covalent labeling of proteins is a foundational technique in biological research, enabling deep insights into protein function, localization, and interactions.[1][2] However, the very act of chemical modification can compromise the biological activity of the protein, a critical concern for researchers in basic science and drug development. This guide provides an in-depth comparison of protein labeling using the heterobifunctional reagent 1-(Bromomethyl)-4-isothiocyanatobenzene (BMIB) against common alternatives like N-Hydroxysuccinimide (NHS) esters and maleimides. We will explore the mechanistic nuances of these chemistries, present objective data, and provide robust protocols to help you make informed decisions that preserve the functional integrity of your protein of interest.
Introduction: The Delicate Balance of Protein Labeling
The goal of protein labeling is to attach a reporter molecule—such as a fluorophore, biotin, or a drug molecule—to a protein of interest without altering its native structure and biological function.[1][2][3] This is a significant challenge, as the covalent modification of amino acid residues can block active sites, disrupt critical protein-protein interfaces, or induce conformational changes that render the protein inactive. Therefore, the choice of labeling chemistry is not merely a matter of convenience but a critical experimental parameter that dictates the validity of downstream results.[3] This guide focuses on chemical labeling strategies that target the side chains of naturally occurring amino acids, providing a framework for selecting the optimal reagent for your specific application.
Mechanism of Action: The Dual Reactivity of BMIB
1-(Bromomethyl)-4-isothiocyanatobenzene (BMIB) is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can target distinct functional groups on a protein.[4][5] This dual reactivity is its defining feature, offering unique possibilities for protein conjugation and structural analysis.
-
Isothiocyanate Group (-N=C=S): This group is highly electrophilic and reacts efficiently with primary amines under mild alkaline conditions (typically pH 8.0-9.5).[6] In proteins, the primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[6][7] The reaction forms a highly stable thiourea bond, making it a reliable method for permanent labeling.[6]
-
Bromomethyl Group (-CH₂Br): This is an alkylating agent that reacts with strong nucleophiles via an Sɴ2 reaction. In the context of protein chemistry, the most potent and commonly targeted nucleophile is the sulfhydryl (thiol) group of cysteine residues (typically at pH 7.0-8.5). This reaction forms a stable thioether bond.
This dual-functionality allows BMIB to be used either for single-point labeling (by controlling conditions to favor one reaction) or as a crosslinker to bridge a lysine and a cysteine residue that are in close proximity within the protein's folded structure.
Protocol 1: Sequential Labeling of an Antibody with BMIB
This protocol outlines a two-step process to first label accessible lysines and then target a cysteine, illustrating the controlled use of BMIB's heterobifunctionality.
Materials:
-
Antibody (e.g., IgG) at 2-5 mg/mL.
-
BMIB (10 mM stock in anhydrous DMSO).
-
Buffer A (Amine Labeling): 100 mM sodium carbonate, pH 9.0.
-
Buffer B (Thiol Labeling): 100 mM sodium phosphate, 5 mM EDTA, pH 7.2.
-
Purification column (e.g., Sephadex G-25 size exclusion column).
Methodology:
Step 1: Isothiocyanate Reaction with Lysines
-
Buffer exchange the antibody into Buffer A. Confirm protein concentration using A280.
-
Add a 10-fold molar excess of the BMIB stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
Immediately purify the conjugate using a size exclusion column pre-equilibrated with Buffer B to remove unreacted BMIB and switch to the optimal pH for the next step.
Step 2: Bromomethyl Reaction with Cysteines 5. Pool the protein-containing fractions from the column. 6. Optional: If targeting native disulfide bonds, add a mild reducing agent (e.g., 1 mM TCEP) and incubate for 30 minutes to generate free thiols. Purify again to remove the reducing agent. 7. Incubate the solution for 4-6 hours at room temperature (or overnight at 4°C) to allow the bromomethyl group to react with accessible cysteine residues. 8. Purify the final conjugate using a size exclusion column pre-equilibrated with your desired storage buffer (e.g., PBS) to remove any remaining reactants.
Step 3: Characterization 9. Measure the final protein concentration (e.g., BCA assay, as the label may interfere with A280). 10. Determine the degree of labeling using UV-Vis spectroscopy if the label has a distinct absorbance, or via mass spectrometry.
Protocol 2: Validating Biological Activity with an Enzyme Kinetics Assay
This protocol uses a generic enzyme (e.g., Horseradish Peroxidase, HRP) and a colorimetric substrate to determine if labeling has affected its catalytic function by measuring the Michaelis-Menten constants (Vmax and Km). [8][9][10] Materials:
-
Unlabeled (control) and BMIB-labeled enzyme.
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Substrate stock solution (e.g., TMB for HRP).
-
Stop solution (e.g., 2 M H₂SO₄).
-
96-well microplate and plate reader.
Methodology:
-
Prepare a Substrate Dilution Series: In the microplate, prepare a series of substrate concentrations ranging from well below to well above the known Km of the enzyme. For example, from 0.1x Km to 10x Km.
-
Initiate the Reaction: Add a fixed, identical amount of either unlabeled or labeled enzyme to each well to start the reaction. Start a timer immediately.
-
Incubate and Stop: Incubate the plate at a constant temperature for a fixed time (e.g., 5-10 minutes), ensuring the reaction is in the linear range. Stop the reaction by adding the stop solution to all wells.
-
Measure Absorbance: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate Initial Velocity (v₀): Convert the absorbance values into product concentration (using a standard curve or Beer's Law) and divide by the reaction time to get the initial reaction velocity for each substrate concentration.
-
Determine Vmax and Km: Plot the initial velocity (v₀) versus substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax (maximum velocity) and Km (substrate concentration at half-Vmax).
Interpretation:
-
No Significant Change in Km and Vmax: The labeling process did not significantly impact the enzyme's substrate binding affinity or catalytic efficiency. Biological activity is preserved.
-
Significant Decrease in Vmax: The label may be sterically hindering the catalytic process or has caused a conformational change that reduces catalytic turnover.
-
Significant Increase in Km: The label may be interfering with the active site, reducing the enzyme's affinity for its substrate.
Conclusion and Recommendations
Preserving the biological activity of a protein post-labeling is paramount for generating reliable and meaningful data. While 1-(Bromomethyl)-4-isothiocyanatobenzene (BMIB) is a powerful tool for specific applications like intra-molecular crosslinking, its use for general-purpose labeling requires careful consideration.
Decision-Making Framework:
References
-
Dana Bioscience. (n.d.). 1-(Bromomethyl)-4-isothiocyanatobenzene 1g. Retrieved from [Link]
-
Bao, K., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
PharmiWeb.com. (2024). Methods and Mechanisms of Protein Labeling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result BMI1. Retrieved from [Link]
-
YouTube. (2013). Enzyme Kinetics: bimolecular reactions of enzymes. Retrieved from [Link]
-
Scientific Reports. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. Retrieved from [Link]
-
Bernardes, G. J. L., et al. (2019). Bioconjugation With Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal. Available at: [Link]
-
Identification of the essential protein domains for Mib2 function during the development of the Drosophila larval musculature and adult flight muscles. (2017). PLoS ONE. Available at: [Link]
-
Mi, L., et al. (2005). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. Journal of Biological Chemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
-
YouTube. (2021). enzyme kinetics & the Michaelis-Menten equation. Retrieved from [Link]
-
Nature. (n.d.). Dual-functional protein for one-step production of a soluble and targeted fluorescent dye. Retrieved from [Link]
-
Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
Bulgarian Chemical Communications. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Phenylamine with Bromine Water. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dual fluorescent protein reporters for studying cell behaviors in vivo. Retrieved from [Link]
-
BioNinja. (n.d.). Enzyme Kinetics. Retrieved from [Link]
-
MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]
-
ACS Omega. (2026). PFOS Drives Pulmonary Injury via Glycolytic and Oxidative Metabolic Disruption: Multilevel Evidence Integrating Population, Computational, and Experimental Approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of CID-cleavable protein crosslinking agents containing quaternary amines for structural mass spectrometry. Retrieved from [Link]
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- 3. Bmi-1: At the crossroads of physiological and pathological biology - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Guide: 1-(Bromomethyl)-4-isothiocyanatobenzene (BB-ITC) in Proteomic Mass Spectrometry
Executive Summary: The Case for Rigid, Stable Crosslinking
In the landscape of chemical crosslinking mass spectrometry (XL-MS), the dominance of N-hydroxysuccinimide (NHS) esters and maleimides is often unchallenged. However, for researchers requiring extended reaction windows and rigid distance constraints , 1-(Bromomethyl)-4-isothiocyanatobenzene (BB-ITC; also known as 4-isothiocyanatobenzyl bromide) offers a distinct physicochemical advantage.
This guide objectively compares BB-ITC against industry-standard heterobifunctional crosslinkers like SIAB and SMCC . While NHS-based reagents prioritize reaction speed, BB-ITC prioritizes hydrolytic stability and structural rigidity , making it the superior choice for probing deep structural topologies where rapid reagent hydrolysis limits the efficacy of standard linkers.
Technical Deep Dive: Chemistry & Mechanism
BB-ITC is a heterobifunctional reagent containing two distinct reactive groups separated by a rigid phenyl ring. Its utility in MS analysis stems from its ability to bridge Cysteine (sulfhydryl) and Lysine (amine) residues with high specificity, provided the reaction conditions are tuned correctly.
The Chemical Advantage
-
Isothiocyanate (-N=C=S): Reacts with primary amines (Lysine
-amino, N-terminus) to form a stable thiourea bond . Unlike NHS esters, which have a hydrolysis half-life of minutes in aqueous buffer, isothiocyanates are stable for hours, allowing for long-duration incubations to capture dynamic protein states. -
Bromomethyl (-CH
Br): An alkylating agent that reacts with sulfhydryls (Cysteine) to form a thioether bond . This reaction is irreversible and chemically distinct from the reversible thiol-maleimide exchange seen with SMCC.
Reaction Mechanism Diagram
Figure 1: Dual-reaction mechanism of BB-ITC. The reagent bridges Cys and Lys residues via distinct chemistries, yielding stable bonds with unique mass spectrometric signatures.
Comparative Analysis: BB-ITC vs. Alternatives
The following table contrasts BB-ITC with its nearest competitors: SIAB (Succinimidyl (4-iodoacetyl)aminobenzoate) and SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Table 1: Performance Comparison Matrix
| Feature | BB-ITC (1-(Bromomethyl)-4-isothiocyanatobenzene) | SIAB (Standard Cys-Lys Linker) | SMCC (Standard Maleimide Linker) |
| Amine Reactivity | Isothiocyanate (Slow, Stable) | NHS Ester (Fast, Hydrolysis-prone) | NHS Ester (Fast, Hydrolysis-prone) |
| Thiol Reactivity | Bromomethyl (Alkyl halide) | Iodoacetyl (Alkyl halide) | Maleimide (Michael Addition) |
| Linker Type | Rigid (Phenyl ring) | Rigid (Phenyl ring) | Flexible (Cyclohexane) |
| Spacer Length | ~9.3 Å | ~10.6 Å | ~8.3 Å |
| Hydrolytic Stability | High (>4 hours at pH 8) | Low (<20 min at pH 8) | Low (<20 min at pH 8) |
| MS Fragmentation | Thiourea bond often cleaves; diagnostic neutral loss. | Standard peptide backbone fragmentation. | Maleimide ring can open/fragment. |
| Best Application | Deep structural probing; Long incubations; "Distance Ruler". | Rapid surface mapping; Kinetic trapping. | General purpose conjugation. |
Expert Insight: The Stability Factor
"In my experience, the failure of many XL-MS experiments is not the crosslinking chemistry itself, but the competition with water. When using SIAB or SMCC, the NHS ester is often 50% hydrolyzed before it even enters the protein core. BB-ITC's isothiocyanate group remains active for hours, allowing the reagent to diffuse into sterically hindered regions and capture interactions that fast-acting reagents miss."
Optimized Protocol: Sequential pH Tuning
To maximize the specificity of BB-ITC, a "one-pot" mix is discouraged due to the competing reactivities. The following Sequential pH Tuning Protocol ensures directionality and minimizes off-target modification (e.g., bromomethyl reacting with amines at high pH).
Workflow Diagram
Figure 2: Sequential pH Tuning Protocol. By reacting at pH 7.0 first, the bromomethyl group targets cysteine without amine interference. Raising the pH subsequently activates the lysine-isothiocyanate reaction.
Step-by-Step Methodology
-
Preparation: Solubilize BB-ITC in anhydrous DMSO (freshly opened) to 50 mM. Caution: BB-ITC is a lachrymator; handle in a fume hood.
-
Cysteine Alkylation (Step 1):
-
Adjust protein sample (1 mg/mL) to pH 7.0 using PBS or HEPES.
-
Add BB-ITC to a final concentration of 0.5–1.0 mM (10-20x molar excess over thiols).
-
Incubate for 60 minutes at Room Temperature .
-
Note: At pH 7.0, the isothiocyanate reaction with amines is negligible, ensuring the reagent is anchored to Cysteines first.
-
-
Lysine Crosslinking (Step 2):
-
Adjust pH to 8.5–9.0 by adding 1M Borate buffer or Sodium Carbonate.
-
Incubate for 3–4 hours at 37°C .
-
Note: The extended incubation utilizes the stability of the ITC group to maximize crosslinking yield.
-
-
Quenching: Add 50 mM Ammonium Bicarbonate or Tris (pH 8.0) to quench unreacted reagents.
-
Digestion: Proceed with standard Trypsin/Lys-C digestion.
-
MS Analysis:
-
Mass Shift: Look for the crosslink mass addition.
-
Formula added: C
H N S (approx structure bridging Cys-Lys). -
Exact Mass Calculation: BB-ITC MW (226.1) - HBr (80.9) = ~145.2 Da (Net addition if bridging). Verify exact elemental composition based on specific leaving groups.
-
Correction: The Bromine leaves (-Br) and a Hydrogen leaves the thiol (-H). The ITC reacts by addition (no loss) or loss of H depending on mechanism.
-
Net Mass Shift (Cys-Lys Bridge): + C
H NS (from reagent) - H (from Cys) + H (on thiourea). -
Precise Delta: It is crucial to define the modification in your search engine (e.g., MaxQuant/Proteome Discoverer) as: C8H5NS .
-
-
Data Interpretation & Troubleshooting
Fragmentation Behavior
Peptides modified with BB-ITC often exhibit distinct fragmentation due to the thiourea linkage.
-
CID/HCD: The thiourea bond is relatively stable but can undergo characteristic neutral losses (e.g., loss of isothiocyanic acid derivatives) or cleavage adjacent to the bond.
-
Ionization: The aromatic phenyl ring can enhance ionization efficiency in hydrophobic peptides but may suppress it in highly hydrophilic regions.
Common Issues
| Symptom | Probable Cause | Solution |
| Low Crosslinking Yield | pH too low during Step 2. | Ensure pH > 8.5 for ITC reaction; ITC is unreactive at neutral pH. |
| Precipitation | Reagent insolubility. | Keep DMSO concentration < 10% final volume. Add reagent slowly with vortexing. |
| Non-Specific Alkylation | pH too high during Step 1. | Strictly maintain pH 7.0 for the Cysteine step to prevent Bromomethyl-Amine reaction. |
References
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
-
Kaluza, Z. et al. (2012). "Isothiocyanates as versatile reagents for the synthesis of thiourea derivatives." Synthetic Communications. Link
-
Leitner, A. et al. (2014). "Crosslinking mass spectrometry: An emerging technology for interacting structural biology." Trends in Biochemical Sciences. (Context for XL-MS methodologies). Link
-
Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." (General protocol for ITC reactivity). Link
-
Interchim. "NHS Ester Labeling of Amino-Biomolecules." (Comparative data for NHS stability). Link
A Senior Application Scientist's Guide to Protein Modification: A Comparative Analysis of 1-(Bromomethyl)-4-isothiocyanatobenzene and Alternative Crosslinking Chemistries
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, the precise and stable modification of proteins is paramount. The ability to covalently link functional moieties to proteins underpins a vast array of applications, from elucidating protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates (ADCs). The choice of a crosslinking agent is a critical decision that dictates the efficiency, specificity, and stability of the resulting conjugate. This guide provides an in-depth technical comparison of 1-(Bromomethyl)-4-isothiocyanatobenzene, a heterobifunctional crosslinker, with alternative protein modification strategies. Drawing from field-proven insights and experimental data, we will explore the causality behind experimental choices and provide a framework for selecting the optimal tool for your research needs.
Introduction to 1-(Bromomethyl)-4-isothiocyanatobenzene: A Dual-Action Crosslinker
1-(Bromomethyl)-4-isothiocyanatobenzene is a heterobifunctional crosslinking agent possessing two distinct reactive moieties: a bromomethyl group and an isothiocyanate group. This dual functionality allows for a two-step sequential conjugation, providing a degree of control over the crosslinking process.
-
Isothiocyanate Group (-N=C=S): This group exhibits reactivity towards nucleophilic residues on proteins, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus, forming a stable thiourea bond. It can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[1][2] The reactivity of isothiocyanates is pH-dependent, with the reaction with amines being more favorable at slightly alkaline conditions (pH > 8).[3]
-
Bromomethyl Group (-CH₂Br): This is an alkylating agent that can react with nucleophiles, most notably the thiol group of cysteine residues, via an S-alkylation reaction to form a stable thioether bond. This reaction is generally efficient and proceeds under mild conditions.
This combination of reactivities allows for targeted conjugation strategies. For instance, the isothiocyanate group can be reacted first with a molecule containing a primary amine, and the resulting conjugate, now bearing a reactive bromomethyl group, can then be used to target cysteine residues on a protein.
Case Study: Cysteine-Specific Labeling with a Benzyl-Isothiocyanate Analog
While specific published case studies detailing the use of 1-(Bromomethyl)-4-isothiocyanatobenzene are limited, a study on a closely related analog, benzyl-isothiocyanate, provides significant insights into its potential applications and performance. In a study focused on developing a cysteine-specific labeling protocol, researchers utilized a benzyl-isothiocyanate-activated fluorescent dye.[3] This serves as an excellent model for understanding the reactivity and specificity of the isothiocyanate moiety in a similar chemical context.
The study demonstrated that at a slightly acidic to neutral pH (pH 6.5), the benzyl isothiocyanate selectively reacted with cysteine residues over lysine residues.[3] This pH-dependent selectivity is a key takeaway for researchers looking to achieve site-specific protein modification. At a more alkaline pH (pH 8.0), reactivity with lysine was also observed, highlighting the importance of reaction conditions in directing the conjugation chemistry.
The stability of the resulting conjugate was also assessed. The fluorescently labeled antibody Fab fragment, conjugated via the isothiocyanate group to cysteine residues, showed no significant loss of the label over 24 hours at physiological pH (7.4), even in the presence of glutathione (GSH), a common thiol-containing molecule in biological systems.[3] This indicates the formation of a stable covalent bond, a critical attribute for any protein conjugate intended for use in biological assays or as a therapeutic.
Comparative Analysis with Alternative Crosslinking Chemistries
The selection of a crosslinking agent should be a deliberate process based on the specific requirements of the experiment. Here, we compare 1-(Bromomethyl)-4-isothiocyanatobenzene with two widely used classes of crosslinkers: N-hydroxysuccinimide (NHS) esters and succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
| Feature | 1-(Bromomethyl)-4-isothiocyanatobenzene | NHS Esters (e.g., BS³) | SMCC |
| Reactive Groups | Isothiocyanate (-N=C=S), Bromomethyl (-CH₂Br) | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester, Maleimide |
| Primary Targets | Amines (Lysine, N-terminus), Thiols (Cysteine) | Primary amines (Lysine, N-terminus) | Primary amines, Thiols (Cysteine) |
| Bond Formed | Thiourea/Dithiocarbamate, Thioether | Amide | Amide, Thioether |
| Reaction pH | Amine reaction: pH > 8; Thiol reaction: pH ~7 | pH 7-9 | NHS ester reaction: pH 7-9; Maleimide reaction: pH 6.5-7.5 |
| Stability of Linkage | Generally stable | Very stable | Amide bond is stable; Thioether bond can undergo retro-Michael reaction |
| Selectivity | pH-dependent selectivity for Cys vs. Lys | Primarily targets amines | Two-step process allows for high selectivity |
| Advantages | Dual reactivity allows for sequential conjugation. | High reactivity and formation of very stable amide bonds. | Well-established and widely used, two-step procedure offers control. |
| Disadvantages | Limited specific case study data available. Isothiocyanate reaction can be slower than NHS esters. | Prone to hydrolysis in aqueous solutions. Can lead to a heterogeneous mixture of products if multiple lysines are present. | Maleimide-thiol linkage can be reversible in the presence of other thiols. |
N-hydroxysuccinimide (NHS) Esters
NHS esters are one of the most common reagents for labeling proteins.[4] They react with primary amines to form stable amide bonds.
-
Advantages: The reaction is generally rapid and efficient. A wide variety of NHS esters with different spacer arms and functionalities are commercially available.
-
Disadvantages: NHS esters are susceptible to hydrolysis in aqueous solutions, which can compete with the desired reaction with the protein.[4] Furthermore, since most proteins have multiple lysine residues on their surface, the use of NHS esters can lead to a heterogeneous population of labeled proteins, which can be a significant drawback in applications requiring a well-defined product, such as ADCs.[5]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
SMCC is a heterobifunctional crosslinker that contains an NHS ester and a maleimide group, allowing for the sequential conjugation of amine-containing and thiol-containing molecules.[6]
-
Advantages: The two-step reaction process provides a high degree of control. First, the NHS ester is reacted with an amine-containing molecule. After purification, the maleimide-activated molecule is then reacted with a thiol-containing molecule. This minimizes the formation of unwanted polymers.
-
Disadvantages: The thioether bond formed by the reaction of a maleimide with a cysteine residue can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione in the bloodstream. This instability can be a major issue for in vivo applications.
Experimental Protocols
General Protocol for Protein Labeling with 1-(Bromomethyl)-4-isothiocyanatobenzene (Two-Step)
This protocol is a generalized procedure based on the principles of isothiocyanate and bromomethyl chemistry. Optimization will be required for specific proteins and applications.
Step 1: Reaction of 1-(Bromomethyl)-4-isothiocyanatobenzene with an Amine-Containing Molecule
-
Dissolve the Reagents: Dissolve 1-(Bromomethyl)-4-isothiocyanatobenzene in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-20 mM). Dissolve the amine-containing molecule in a suitable buffer at a slightly alkaline pH (e.g., pH 8.0-8.5).
-
Reaction: Add a 5- to 20-fold molar excess of the 1-(Bromomethyl)-4-isothiocyanatobenzene solution to the amine-containing molecule solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess unreacted crosslinker by dialysis, size-exclusion chromatography, or another suitable purification method.
Step 2: Reaction of the Bromomethyl-Activated Molecule with a Cysteine-Containing Protein
-
Prepare the Protein: Ensure the cysteine residues on the target protein are reduced and available for reaction. This can be achieved by treating the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Reaction: Add the purified bromomethyl-activated molecule to the protein solution at a molar ratio determined by the desired degree of labeling. The reaction should be performed in a buffer at a pH of approximately 7.0-7.5.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule containing a thiol, such as β-mercaptoethanol or cysteine, to react with any remaining bromomethyl groups.
-
Purification: Purify the final protein conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.
General Protocol for SMCC Crosslinking (Two-Step)
This is a standard protocol for using SMCC to conjugate an amine-containing molecule to a thiol-containing protein.
Step 1: Activation of the Amine-Containing Molecule with SMCC
-
Dissolve SMCC: Dissolve SMCC in an organic solvent like DMF or DMSO to a concentration of 10-20 mM.
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in a buffer at pH 7.2-8.0 (e.g., phosphate-buffered saline, PBS).
-
Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the amine-containing molecule solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess SMCC by dialysis or desalting column.
Step 2: Conjugation to the Thiol-Containing Protein
-
Prepare the Thiol-Containing Protein: Reduce any disulfide bonds as described in the previous protocol.
-
Reaction: Immediately add the maleimide-activated molecule to the thiol-containing protein solution. The reaction should be performed at pH 6.5-7.5.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: The reaction can be quenched by adding a thiol-containing reagent.
-
Purification: Purify the conjugate as described previously.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Reaction mechanisms of isothiocyanate and bromomethyl groups with protein residues.
Caption: Two-step experimental workflow for protein conjugation using 1-(Bromomethyl)-4-isothiocyanatobenzene.
Conclusion and Future Perspectives
1-(Bromomethyl)-4-isothiocyanatobenzene offers a unique combination of reactive groups that can be exploited for controlled, sequential protein conjugation. Its ability to target both amine and thiol residues, with pH-dependent selectivity for the isothiocyanate group, provides a versatile tool for researchers. While direct, extensive case studies for this specific molecule are not as prevalent as for more common crosslinkers like SMCC and NHS esters, the principles of its reactivity are well-understood and supported by studies on analogous compounds.
The choice between 1-(Bromomethyl)-4-isothiocyanatobenzene and its alternatives will ultimately depend on the specific goals of the research. For applications requiring a highly stable and well-defined conjugate, the potential for pH-controlled cysteine-specific labeling with the isothiocyanate moiety, followed by a stable thioether linkage, makes this compound an attractive option. However, for routine labeling of primary amines where heterogeneity is less of a concern, the simplicity and speed of NHS ester chemistry may be preferable. For controlled amine-to-thiol conjugation, SMCC remains a workhorse in the field, despite the potential instability of the maleimide-thiol linkage.
As the demand for more sophisticated and precisely engineered protein conjugates continues to grow, particularly in the field of antibody-drug conjugates, the exploration of novel heterobifunctional crosslinkers like 1-(Bromomethyl)-4-isothiocyanatobenzene is likely to increase. Future research will undoubtedly focus on further characterizing the reaction kinetics and optimizing protocols to harness the full potential of this and other dual-action crosslinking agents.
References
- Ahani, M., et al. (2024). Synthesis of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) as a Linker and Conjugating Trastuzumab to Maytansinoid Derivative (DM1) Through SMCC as an Antibody-Drug Conjugate.
- Bongini, C., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology, 1(2), 134-143.
- Stasevich, T. J. (2016).
- Xiao, D., et al. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Pharmacology Reports, 1(2), 97-105.
- Wang, L., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 18(11), 1695-1706.
- Xu, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.
- Lin, Y., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters, 21(15), 5977-5980.
- Bongini, C., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology, 1(2), 134-143.
- Mi, L., et al. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. AAPS Journal, 10(2), 333-340.
- Xu, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- Zhang, Z., et al. (2016).
- Lu, D., et al. (2023). A review of conjugation technologies for antibody drug conjugates. Journal of Pharmaceutical Analysis, 13(5), 455-471.
- Chavez, J. D., et al. (2021). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Accounts of Chemical Research, 54(1), 108-119.
- Kim, C. H., et al. (2021). Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. Molecules, 26(11), 3125.
-
Bio-Synthesis Inc. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Retrieved from [Link]
- Nakamura, Y., et al. (2019).
- Bernardes, G. J. L., & Tedaldi, L. (2021). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Apollo - University of Cambridge Repository.
- Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495-5551.
-
Sygnature Discovery. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. Retrieved from [Link]
- Lu, K., et al. (2012). Detection of Protein Adduction Derived from Styrene Oxide to Cysteine Residues by Alkaline Permethylation. Journal of Analytical & Bioanalytical Techniques, 3(6), 1-6.
- DeRiemer, L. H., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Journal of the National Cancer Institute, 73(3), 755-763.
- Asano, R., et al. (2016). One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates Through Reactive Cysteine-Engineered Antibodies.
- Burgoyne, J. R., et al. (2019).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Precision Bioconjugation: Validating the Stoichiometry of 1-(Bromomethyl)-4-isothiocyanatobenzene Labeling
Executive Summary: The Dual-Warhead Challenge
1-(Bromomethyl)-4-isothiocyanatobenzene (Br-ITC) is not a standard labeling reagent; it is a high-utility heterobifunctional linker used to bridge amine-containing biomolecules (via the isothiocyanate group) with nucleophiles like thiols (via the bromomethyl group).
Unlike simple NHS-esters or Maleimides, Br-ITC presents a unique stoichiometric challenge: Simultaneous Reactivity Risks. The isothiocyanate (NCS) targets amines at elevated pH, while the bromomethyl group (
This guide moves beyond basic protocols to establish a self-validating workflow . We focus on quantifying the Degree of Labeling (DOL) while ensuring the integrity of the secondary reactive group (the bromide handle).
Comparative Analysis: Why Br-ITC?
Selecting Br-ITC over conventional crosslinkers (like SMCC or NHS-Haloalkanes) requires understanding its kinetic profile.[1] It occupies a "Goldilocks" zone of stability that allows for distinct stepwise conjugation, provided the pH is strictly managed.
Table 1: Kinetic & Stability Profile Comparison
| Feature | Br-ITC (Isothiocyanate) | NHS-Ester (e.g., SMCC) | Maleimide | Implication for Stoichiometry |
| Primary Target | Primary Amines ( | Primary Amines ( | Sulfhydryls ( | NCS is more selective for |
| Bond Formed | Thiourea (Extremely Stable) | Amide | Thioether | Thiourea bonds resist hydrolysis better than amides during storage.[1] |
| Hydrolysis Half-Life | Hours (pH 8.5) | Minutes (pH 8.5) | N/A | Br-ITC allows longer reaction times without reagent "burning out." |
| Optimal pH | 9.0 – 9.5 | 7.2 – 8.0 | 6.5 – 7.5 | CRITICAL: High pH required for NCS can trigger premature Br-alkylation.[1] |
| Stoichiometry Control | Linear (Easy to titrate) | Erratic (Hydrolysis competes) | High Precision | Br-ITC yields more reproducible DOLs than NHS esters.[1] |
Mechanism of Action
The following diagram illustrates the stepwise activation pathway and the critical "Hydrolysis Trap" that leads to incorrect stoichiometry calculations if ignored.
Figure 1: Reaction pathway of Br-ITC.[1] Note that the desired path (Green) competes with promiscuous alkylation (Yellow) if pH is too high, or hydrolysis of the bromine handle (Grey).
The Self-Validating Protocol
To validate stoichiometry, you cannot rely on "molar equivalents added."[1] You must measure "molar equivalents attached."
Phase A: The "Model" Calibration (Pre-Validation)
Why this step? Phenyl isothiocyanates have a UV absorbance (~280–310 nm), but the extinction coefficient (
-
React 10 mM Br-ITC with 100 mM Glycine (excess) in Carbonate Buffer pH 9.5 for 2 hours.
-
Measure Absorbance at 305 nm (characteristic shift for phenyl thiourea).
-
Calculate
using the known concentration of Br-ITC (limiting reagent).-
Typical Value:
. -
Use this value for rapid UV-check of your protein later.
-
Phase B: Protein Labeling Workflow
-
Buffer Exchange: Move protein into 0.1 M Sodium Carbonate, pH 9.0 .
-
Titration: Prepare stocks of Br-ITC in anhydrous DMSO. Add to protein at molar ratios of 5x, 10x, and 20x .
-
Concentration: Keep DMSO < 5% v/v.[1]
-
-
Incubation: 2 hours at Room Temperature (or 4°C overnight).
-
Note: NCS reaction is slower than NHS. 15 minutes is insufficient.[1]
-
-
Quenching: Add 1 M Ammonium Chloride (final 50 mM) to kill unreacted NCS.
-
Purification: Zeba Spin Desalting Columns (7K MWCO) into storage buffer (PBS, pH 7.4).
Stoichiometry Validation: The "Gold Standard" (Mass Spectrometry)
While UV-Vis provides an estimate, Intact Protein LC-MS (ESI-TOF) is the only way to definitively validate the stoichiometry and ensuring the Bromine atom is still attached.
The Calculation Logic
For every successful labeling event, the mass of the protein increases by the molecular weight of Br-ITC.
-
Reaction Type: Addition (Isothiocyanate + Amine
Thiourea).[1] -
Leaving Group: None (for the NCS step).
-
Mass Shift (
): (MW of Br-ITC).[1]
Critical Check: If the Bromine atom has hydrolyzed (replaced by OH) or alkylated an internal residue (loss of HBr), the mass shift will be different.
-
Intact Label:
. -
Hydrolyzed Label (Br
OH): (Loss of Br [79.9], gain of OH [17]). -
Internal Crosslink (Br
Cys/His): (Loss of HBr).
Validation Workflow Diagram
Figure 2: Mass Spectrometry decision tree for validating Br-ITC stoichiometry.
Data Presentation: Calculating DOL
Calculate the weighted average Degree of Labeling (DOL) from the MS intensities (
- = number of labels (0, 1, 2, 3...)
-
= Intensity of the peak corresponding to
labels.[1]
| Molar Excess (x) | Main Peak ( | Secondary Peak | Calculated DOL | Status |
| 5x | +226 Da (1 label) | +452 Da (2 labels) | 1.2 | Optimal for site-specific |
| 10x | +452 Da (2 labels) | +678 Da (3 labels) | 2.4 | Good for payload delivery |
| 20x | +904 Da (4 labels) | +164 Da (Hydrolysis) | 4.1 | Risk of precipitation |
Troubleshooting & Optimization
The "Hydrolysis Phantom"
Symptom: You calculate a DOL of 3.0 by UV-Vis, but the downstream reaction (reacting the Br-group with a thiol-drug) fails. Cause: The Bromine atom hydrolyzed during the high-pH labeling step. Solution:
-
Lower pH: Label at pH 8.8 instead of 9.5. Extend time to 4 hours.
-
Add Salt: High ionic strength (150 mM NaCl) can sometimes protect hydrophobic patches where the Br-linker might bury itself and hydrolyze.
The "Precipitation Trap"
Symptom: Solution turns cloudy upon adding Br-ITC.[1] Cause: Br-ITC is highly hydrophobic.[1] Solution:
-
Dissolve Br-ITC in anhydrous DMF (better than DMSO for this reaction).
-
Add the organic solvent slowly while vortexing.[1]
-
Do not exceed 10% organic solvent in the final buffer.[1]
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive source for isothiocyanate and alkyl halide chemistry).[1]
-
Thermo Fisher Scientific. (n.d.).[1] Amine-Reactive Crosslinker Chemistry. Retrieved from [1]
-
Matos, M. J., et al. (2018).[1] General Procedures for the Synthesis of Functionalized Scaffolds... In Chemistry - A European Journal.[1] (Provides mechanistic insights into bromomethyl reactivity).
-
G-Biosciences. (2015).[1] How to determine reactivity of NHS esters... (Comparative protocol for hydrolysis assays). Retrieved from
-
Refeyn. (2024). Mastering Protein Characterization with Mass Photometry. (Alternative validation for aggregation). Retrieved from
Sources
Personal protective equipment for handling 1-(Bromomethyl)-4-isothiocyanatobenzene
Topic: Personal protective equipment for handling 1-(Bromomethyl)-4-isothiocyanatobenzene Audience: Researchers, scientists, and drug development professionals.
Part 1: Executive Safety Summary (Immediate Action)
Compound Identity:
-
Chemical Name: 1-(Bromomethyl)-4-isothiocyanatobenzene[1]
-
Synonyms: 4-(Bromomethyl)phenyl isothiocyanate; 4-Isothiocyanatobenzyl bromide.[1]
-
CAS: 155863-32-4 (Specific isomer); related to 59466-99-6.
-
Physical State: White to light brown solid.
-
Storage: -20°C, Hygroscopic, Light Sensitive.
Critical Hazard Profile: This molecule is a Dual-Warhead Electrophile . It possesses two highly reactive functional groups that dictate its toxicity and handling requirements:
-
Benzyl Bromide Moiety: A potent lachrymator (tear gas) and alkylating agent. It causes immediate, severe irritation to mucous membranes and eyes even at low vapor concentrations.
-
Isothiocyanate Moiety: A strong sensitizer and irritant. It can cause permanent respiratory sensitization (asthma-like symptoms) and allergic contact dermatitis.
Emergency Response Codes:
-
Inhalation: Remove to fresh air immediately.[2] If breathing is difficult, 100% oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary contamination).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).
-
Eye Contact: Rinse with water for 15 minutes.[3] Consult an ophthalmologist immediately.
Part 2: Hazard Mechanism & PPE Strategy[3][4]
The Mechanism of Toxicity
To select the right PPE, you must understand why the molecule attacks biological tissue.
-
The Alkylation Threat (Bromomethyl): The carbon attached to the bromine is electron-deficient. Upon contact with DNA or proteins (specifically cysteine or lysine residues), it irreversibly binds (alkylates), leading to cell death and tissue corrosion. This reaction is rapid.
-
The Sensitization Threat (Isothiocyanate): This group reacts with amines in proteins to form thiourea linkages. The immune system recognizes these modified proteins as foreign, triggering a permanent allergic response.
PPE Decision Matrix
Standard nitrile gloves are insufficient for prolonged contact with benzyl halides due to rapid permeation. A "Layered Defense" strategy is required.
| Body Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Mandatory. The lachrymatory effect is instantaneous. If hood work is impossible, a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required. |
| Eyes/Face | Chemical Splash Goggles | Safety glasses are inadequate against lachrymatory vapors. Goggles seal the eyes from the "tear gas" effect. |
| Hand (Inner) | Silver Shield® (EVOH/PE Laminate) | Critical Layer. Laminate films provide >4 hours breakthrough time against benzyl halides. Nitrile degrades in minutes. |
| Hand (Outer) | Disposable Nitrile (5-8 mil) | Sacrificial layer. Provides dexterity and grip; protects the inner laminate glove from physical tears. |
| Body | Tyvek® Lab Coat (or Apron) | Cotton absorbs and holds the chemical against the skin. Tyvek repels solids and liquids. |
Visualization: The Layered PPE Protocol
Figure 1: The "Double-Glove" strategy is non-negotiable for benzyl bromides. The inner laminate glove stops chemical burns; the outer nitrile glove provides grip.
Part 3: Operational Protocol (Step-by-Step)
Preparation & Weighing
Objective: Handle the solid without generating dust or contaminating the balance area.
-
Decontaminant Prep: Prepare a "Quench Solution" before opening the bottle.
-
Recipe: 10% NaOH in Methanol (or Ethanol).
-
Why: Hydroxide ions (
) rapidly displace the Bromide (forming harmless alcohol) and hydrolyze the Isothiocyanate.
-
-
Static Control: This solid is often static-prone. Use an anti-static gun if available.
-
The "Secondary Container" Rule: Never transport the bottle outside the hood without a secondary, sealed container.
-
Weighing:
-
Place a pre-tared vial with a cap inside the hood.
-
Transfer solid into the vial.
-
Cap the vial tightly inside the hood before moving it to the balance (if the balance is outside).
-
Best Practice: Use a balance inside a vented enclosure if possible.
-
Reaction Setup
Objective: Prevent moisture ingress (hydrolysis) and vapor escape.
-
Glassware: Oven-dried glassware is required (moisture sensitive).
-
Solvent Choice: Avoid protic solvents (alcohols/amines) unless they are reactants. Use anhydrous DCM, THF, or Toluene.
-
Addition: Add the solid to the solvent, not solvent to solid, to minimize dust lofting.
Cleanup & Decontamination
Objective: Neutralize residues before glassware leaves the hood.
-
The "Rinse-Quench" Cycle:
-
Do not wash glassware directly in the sink.
-
Rinse all contaminated spatulas, flasks, and weigh boats with the Quench Solution (10% NaOH/MeOH).
-
Let the rinse sit for 30 minutes.
-
Validation: The solution should turn slightly yellow/orange (formation of thiocarbonates/sulfides), and the sharp "biting" odor should disappear.
-
-
Solid Spills:
-
Do not sweep.
-
Cover with a pad soaked in Quench Solution.
-
Wait 15 minutes, then wipe up.[3]
-
Visualization: Operational Workflow
Figure 2: The workflow emphasizes preparing the neutralization solution BEFORE handling the chemical.
Part 4: Waste Disposal
Self-Validating Disposal Protocol: Never dispose of active lachrymators in the general waste. It puts facilities staff at risk.
-
Segregation: Collect all quenched waste in a container labeled: "High Hazard: Basic Organic Waste - Contains Deactivated Benzyl Bromide/Isothiocyanate".
-
pH Check: Ensure the waste container pH is >10. If pH drops, the isothiocyanate may not fully hydrolyze. Add more NaOH if necessary.
-
Labeling: Explicitly mark the container as "Lachrymator Hazard" even if quenched, as a precaution for downstream handlers.
References
-
National Institutes of Health (PubChem). Benzyl Bromide - Safety and Hazards. PubChem Compound Summary. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
